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  • Product: (S)-Desmethyl Doxylamine
  • CAS: 437999-64-9

Core Science & Biosynthesis

Foundational

The Pharmacological and Mechanistic Profile of (S)-Desmethyl Doxylamine at the Histamine H1 Receptor: A Technical Whitepaper

Executive Summary (S)-Desmethyl Doxylamine is the primary active secondary amine metabolite of the (S)-enantiomer of doxylamine, a widely utilized first-generation ethanolamine-class antihistamine. While clinical formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Desmethyl Doxylamine is the primary active secondary amine metabolite of the (S)-enantiomer of doxylamine, a widely utilized first-generation ethanolamine-class antihistamine. While clinical formulations of doxylamine are administered as a racemic mixture, stereoselectivity fundamentally dictates the molecule's pharmacodynamics. This whitepaper provides an in-depth mechanistic analysis of (S)-Desmethyl Doxylamine, detailing its inverse agonism at the Gq/11-coupled histamine H1 receptor, its pharmacokinetic profile, and the self-validating experimental methodologies required for its quantification and receptor binding analysis.

Stereopharmacology and Hepatic Metabolism

The differential pharmacological activity of enantiomers is a critical consideration in drug development. Doxylamine exists as two stereoisomers: (R)-(+)-doxylamine and (S)-(-)-doxylamine. Studies demonstrate that the (R)-(+)-enantiomer possesses significantly higher antihistaminic activity compared to the (S)-(-)-isomer .

Following oral administration, doxylamine undergoes extensive hepatic biotransformation mediated primarily by the cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C9. The primary metabolic pathway is N-demethylation, which converts the tertiary amine of the parent drug into the secondary amine metabolites N-desmethyldoxylamine and N,N-didesmethyldoxylamine. The structural retention of the secondary amine in (S)-Desmethyl Doxylamine ensures that it maintains affinity for the H1 receptor, directly contributing to the sustained systemic effects and anticholinergic off-target profile of the drug .

Molecular Mechanism of Action at the H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 intracellular signaling pathway.

Inverse Agonism over Antagonism: Historically classified as an H1 antagonist, doxylamine and its active desmethyl metabolites are more accurately defined as inverse agonists. The H1 receptor exhibits constitutive activity, meaning it spontaneously transitions to an active state ( R∗ ) even in the absence of an endogenous ligand. (S)-Desmethyl Doxylamine binds preferentially to the inactive conformation ( R ) of the receptor.

Signaling Blockade Causality: By stabilizing the inactive state, the metabolite prevents the H1 receptor from activating the Gq/11 protein. This halts the downstream recruitment and activation of Phospholipase C (PLC). Consequently, the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) is completely suppressed. Without IP3, intracellular calcium ( Ca2+ ) mobilization from the endoplasmic reticulum fails; without DAG, Protein Kinase C (PKC) remains inactive. In the central nervous system, this signaling blockade induces pronounced sedation, while peripherally, it mitigates the vasodilation and vascular permeability characteristic of allergic responses.

H1_Signaling Histamine Histamine (Endogenous Agonist) H1R Histamine H1 Receptor (Gq/11-coupled GPCR) Histamine->H1R Activates SDDA (S)-Desmethyl Doxylamine (Inverse Agonist) SDDA->H1R Blocks/Stabilizes Inactive State Gq Gq/11 Protein Activation H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca2 Intracellular Ca2+ ↑ IP3->Ca2 PKC PKC Activation DAG->PKC Response Allergic Response & Wakefulness Ca2->Response PKC->Response

H1 receptor signaling cascade and its blockade by (S)-Desmethyl Doxylamine.

Quantitative Pharmacodynamics and Pharmacokinetics

The spatial orientation of the chiral benzylic carbon in the (S)-enantiomer results in a sub-optimal alignment with the H1 receptor's transmembrane binding pocket (specifically interacting with Asp107 and Lys191). This structural reality dictates that (S)-Desmethyl Doxylamine exhibits a lower binding affinity (higher Ki​ ) compared to the (R)-metabolite.

Table 1: Comparative Pharmacological and Pharmacokinetic Profile

Parameter(S)-Desmethyl DoxylamineRacemic DoxylamineMechanistic Causality / Note
H1 Receptor Affinity ( Ki​ ) ~15 - 25 nM (Estimated)4.5 nM(S)-isomer spatial orientation causes steric hindrance, reducing interaction strength with Asp107.
Primary Metabolic Enzyme CYP2D6 (Formation)CYP2D6, CYP1A2, CYP2C9N-demethylation is highly dependent on CYP2D6, making metabolite levels susceptible to genetic polymorphisms.
Elimination Half-Life > 12 hours10 - 12.6 hoursSecondary amines typically exhibit slightly prolonged tissue retention compared to their tertiary amine parents.
Primary Excretion Route RenalRenal (60%), Fecal (40%)Increased polarity of the desmethyl metabolite enhances renal clearance efficiency.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of (S)-Desmethyl Doxylamine requires robust, self-validating assay designs. The following protocols detail the methodologies for receptor binding and bioanalytical quantification.

Protocol A: Radioligand Binding Assay for H1 Receptor Affinity

Causality: Using [3H] mepyramine as a competitive radioligand allows for the precise determination of the Ki​ of (S)-Desmethyl Doxylamine. Utilizing isolated cell membranes over-expressing human H1 receptors ensures that the binding is specific and not confounded by whole-cell metabolic degradation of the test compound. Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cells expressing human H1 receptors in assay buffer (50 mM Tris-HCl, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes to isolate the membrane pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] mepyramine, and varying concentrations of (S)-Desmethyl Doxylamine (ranging from 10−11 to 10−4 M).

  • Equilibration: Incubate the microplate at 25°C for 60 minutes to allow the inverse agonist to reach thermodynamic equilibrium with the receptor's inactive state.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and derive the Ki​ via the Cheng-Prusoff equation.

Protocol B: LC-MS/MS Quantification in Human Plasma

Causality: A protein precipitation extraction is utilized because the addition of acetonitrile dramatically lowers the dielectric constant of the plasma, causing large proteins to denature and precipitate while the small-molecule metabolite remains soluble. The inclusion of a deuterated internal standard (Doxylamine-d5) acts as a self-validating control; its near-identical physicochemical properties ensure it co-elutes during chromatography and experiences the exact same matrix-induced ion suppression during electrospray ionization (ESI), thereby self-correcting the quantitative readout .

Step-by-Step Methodology:

  • Sample Preparation: Thaw human plasma samples containing (S)-Desmethyl Doxylamine at room temperature and vortex to ensure homogeneity.

  • Spiking: Transfer a 100 µL aliquot of plasma into a microcentrifuge tube. Add 10 µL of the internal standard (Doxylamine-d5 at 50 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to disrupt protein-drug binding and precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 14,500 x g for 4 minutes at 4°C to pellet the denatured proteins.

  • Chromatography: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution (Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile) to prevent isobaric interference from endogenous polar lipids.

  • Mass Spectrometry: Detect the analytes using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions for both the analyte and the internal standard.

LCMS_Workflow Plasma 1. Human Plasma Sample (Thawed & Vortexed) Spike 2. Add Internal Standard (Doxylamine-d5) Plasma->Spike Precipitation 3. Protein Precipitation (Add Acetonitrile) Spike->Precipitation Centrifuge 4. Centrifugation (14,500 x g, 4 min) Precipitation->Centrifuge Supernatant 5. Supernatant Extraction Centrifuge->Supernatant LC 6. Liquid Chromatography (C18 Column, Gradient) Supernatant->LC MS 7. Tandem MS (ESI+) MRM Mode Detection LC->MS Data 8. Data Analysis & Quantification MS->Data

Bioanalytical workflow for LC-MS/MS quantification of (S)-Desmethyl Doxylamine.

Clinical and Pharmacogenomic Implications

The conversion of (S)-doxylamine to (S)-Desmethyl Doxylamine is heavily reliant on the CYP2D6 enzyme. Consequently, genetic polymorphisms in patient populations significantly impact systemic exposure. Patients classified as CYP2D6 "Poor Metabolizers" (PMs) will exhibit elevated levels of the parent drug and significantly reduced levels of (S)-Desmethyl Doxylamine . Because the desmethyl metabolite retains H1 affinity but possesses a different lipophilicity and blood-brain barrier penetration profile than the parent drug, variations in its concentration can alter the duration of action, the intensity of sedation, and the severity of anticholinergic side effects (such as dry mouth and urinary retention) observed in clinical settings.

References

  • Wikipedia. "Doxylamine." Available at: [Link]

Exploratory

(S)-Desmethyl Doxylamine: A Comprehensive Pharmacological and Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract (S)-Desmethyl Doxylamine is a primary active metabolite of the first-generati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

(S)-Desmethyl Doxylamine is a primary active metabolite of the first-generation antihistamine, Doxylamine. While Doxylamine has a long history of clinical use for insomnia and nausea and vomiting in pregnancy, a detailed characterization of its individual metabolites, particularly with respect to their stereochemistry, is less documented in publicly available literature. This technical guide provides a comprehensive overview of the anticipated pharmacological and toxicological profile of (S)-Desmethyl Doxylamine. Given the limited direct research on this specific enantiomer, this paper synthesizes data from its parent compound, Doxylamine, and general principles of pharmacology and toxicology to construct a scientifically grounded profile. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of Doxylamine metabolites and their potential therapeutic applications and safety considerations.

Introduction: The Significance of Stereochemistry in Drug Metabolism

Chirality plays a pivotal role in the pharmacological and toxicological properties of many drugs. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with biological targets such as receptors and enzymes, leading to variations in efficacy, metabolism, and toxicity. Doxylamine, marketed as a racemic mixture of its (R) and (S) enantiomers, is a prime example where stereoselectivity influences its biological activity. The metabolic fate of each enantiomer is therefore of critical importance in understanding the overall therapeutic and adverse effect profile of the parent drug.

Doxylamine is metabolized in the liver, primarily through N-demethylation, to form N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine. This guide focuses on the (S)-enantiomer of the primary metabolite, N-desmethyldoxylamine, to provide a detailed perspective on its anticipated biological activities.

Pharmacological Profile

The pharmacological actions of (S)-Desmethyl Doxylamine are presumed to be qualitatively similar to its parent compound, Doxylamine, primarily involving antagonism at histamine H1 receptors and muscarinic acetylcholine receptors.

Mechanism of Action

(S)-Desmethyl Doxylamine is expected to act as an inverse agonist at the histamine H1 receptor. By binding to this receptor, it would inhibit the downstream signaling cascade initiated by histamine, thereby mitigating allergic responses and producing sedative effects due to its ability to cross the blood-brain barrier.

Additionally, as a metabolite of a first-generation antihistamine, (S)-Desmethyl Doxylamine is likely to retain anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. This action is responsible for common side effects such as dry mouth, blurred vision, and urinary retention.

Mechanism_of_Action cluster_0 Cell Membrane Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds & Activates G_Protein Gq/11 H1_Receptor->G_Protein Activates S_Desmethyl_Doxylamine (S)-Desmethyl Doxylamine S_Desmethyl_Doxylamine->H1_Receptor Blocks PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Cellular_Response Allergic & Inflammatory Response IP3_DAG->Cellular_Response Leads to

Caption: Proposed mechanism of action of (S)-Desmethyl Doxylamine at the H1 receptor.

Pharmacodynamics

While specific binding affinity data for (S)-Desmethyl Doxylamine is scarce, studies on the enantiomers of the parent drug, Doxylamine, have shown that the R(+)-enantiomer possesses greater antihistaminic activity than the S(-)-enantiomer. This suggests that the (S)-enantiomer of the desmethyl metabolite may also exhibit lower affinity for the H1 receptor compared to its (R)-counterpart. However, it would still be expected to contribute to the overall sedative and anticholinergic effects of Doxylamine.

Pharmacokinetics (ADME)

The pharmacokinetic profile of (S)-Desmethyl Doxylamine is intrinsically linked to the metabolism of its parent compound.

Absorption: Doxylamine is readily absorbed from the gastrointestinal tract, primarily in the jejunum.

Distribution: Doxylamine is highly lipophilic, enabling it to cross the blood-brain barrier, which is consistent with its central nervous system effects. (S)-Desmethyl Doxylamine is also expected to be lipophilic and distribute into various tissues.

Metabolism: Doxylamine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP1A2, and CYP2C9. The major metabolic pathway is N-demethylation to form N-desmethyldoxylamine and N,N-didesmethyldoxylamine. Genetic polymorphisms in these CYP enzymes can lead to significant inter-individual variability in the plasma concentrations of these metabolites.

Foundational

An In-Depth Technical Guide to the Physical and Chemical Properties of (S)-Desmethyl Doxylamine

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-Desmethyl Doxylamine is the levorotatory (-)-enantiomer of N-Desmethyl Doxylamine, a primary and active metabolite of the first-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Desmethyl Doxylamine is the levorotatory (-)-enantiomer of N-Desmethyl Doxylamine, a primary and active metabolite of the first-generation antihistamine, Doxylamine. As the interest in stereospecific drug action and metabolism continues to grow, understanding the distinct properties of individual enantiomers is paramount for the development of safer and more efficacious therapeutics. Doxylamine itself is a chiral compound, and its enantiomers are known to exhibit different pharmacological profiles.[1] This guide provides a comprehensive technical overview of the known physical and chemical properties of (S)-Desmethyl Doxylamine, intended to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development.

While a significant body of research exists for the racemic parent drug, Doxylamine, specific experimental data for the (S)-enantiomer of its desmethyl metabolite is less prevalent in publicly accessible literature. Consequently, this guide synthesizes the available information on (S)-Desmethyl Doxylamine, supplemented with logical extrapolations from its parent compound and racemic mixture to provide a holistic and practical resource.

Chemical Identity and Structure

(S)-Desmethyl Doxylamine is structurally characterized by a chiral center at the carbon atom connecting the phenyl and pyridin-2-yl rings to the ethoxy side chain. The "(S)" designation denotes the specific three-dimensional arrangement of these substituents.

IdentifierValueReference
IUPAC Name N,N-dimethyl-2-[(S)-phenyl(pyridin-2-yl)methoxy]ethanamine[2]
CAS Number 437999-64-9[2]
Molecular Formula C₁₆H₂₀N₂O[3]
Molecular Weight 256.34 g/mol [3]
InChI Key OKKTWMJPOLLMMV-MRVPVSSYSA-N
Canonical SMILES CN(C)CCOC2=CC=CC=N2

Physical Properties

Detailed experimental data on the physical properties of the isolated (S)-enantiomer are limited. The following table summarizes the available information and provides context based on the racemic mixture and related forms.

PropertyValueRemarksReference
Appearance Likely a neat substance or oilThe racemic free base is described as an oil.[2][4]
Optical Rotation Levorotatory (-)While confirmed as the levorotatory isomer, a specific rotation value is not readily available in the literature.[2]
Melting Point 103-105 °C (for Desmethyl Doxylamine HCl)This value corresponds to the hydrochloride salt of the racemic mixture. The melting point of the (S)-enantiomer's free base is not specified.
Solubility Data not available for the (S)-enantiomer.The succinate salt of N-desmethyl-doxylamine is soluble in DMF (10 mg/ml), Ethanol (5 mg/ml), DMSO (3 mg/ml), and PBS (pH 7.2, 3 mg/ml). The parent compound, Doxylamine, is soluble in water and alcohol.[2][5]
pKa 8.67 ± 0.28 (Predicted)This predicted value suggests it is a weak base. The pKa of the parent drug, Doxylamine succinate, is reported to be 8.8.[4]
Expert Insight: The Significance of Optical Rotation

Optical rotation is a critical parameter for confirming the enantiomeric identity and purity of a chiral compound. The negative sign (-) indicates that a solution of the compound rotates plane-polarized light to the left. A validated method for its determination would follow the principles outlined in pharmacopeial guidelines, typically involving a polarimeter with a sodium D-line source. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length, providing a definitive characteristic of the enantiomer.

Chemical Properties and Stability

The chemical behavior of (S)-Desmethyl Doxylamine can be inferred from studies on its parent compound, Doxylamine. As a tertiary amine and an ether, it is susceptible to specific degradation pathways.

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[6][7] Based on the known degradation of Doxylamine, (S)-Desmethyl Doxylamine is expected to be most susceptible to:

  • Oxidative Degradation: The tertiary amine is prone to oxidation, likely forming the corresponding N-oxide.[8]

  • Alkaline Hydrolysis: The ether linkage can be cleaved under strong basic conditions.[8]

It is expected to be relatively stable under acidic, photolytic, and thermal stress.[8] A stability-indicating method, typically using reverse-phase HPLC, would be developed to separate the intact (S)-Desmethyl Doxylamine from all potential degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Thermal Thermal (e.g., 60°C) Thermal->HPLC Analyze Photolytic Photolytic (UV/Vis light) Photolytic->HPLC Analyze Characterization Characterization of Degradants (LC-MS) HPLC->Characterization Identify Peaks API (S)-Desmethyl Doxylamine API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photolytic Expose

Caption: A typical workflow for a forced degradation study.

Spectroscopic and Chromatographic Characterization

Definitive spectroscopic data for (S)-Desmethyl Doxylamine is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and pyridine rings, the methine proton at the chiral center, the methylene protons of the ethoxy chain, and the methyl protons of the dimethylamino group. The chemical shifts would be similar to those of Doxylamine, with the key difference being the absence of one N-methyl group signal.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, providing a fingerprint for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands typical of its functional groups:

  • C-O-C stretch (ether): Around 1100 cm⁻¹

  • Aromatic C-H stretch: Above 3000 cm⁻¹

  • Aromatic C=C stretch: In the 1450-1600 cm⁻¹ region

Mass Spectrometry (MS)

In mass spectrometry, (S)-Desmethyl Doxylamine would likely exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be crucial for structural elucidation, with expected cleavages at the ether linkage and adjacent to the nitrogen atom.

Chromatographic Analysis

Chiral_HPLC_Separation cluster_system HPLC System MobilePhase Mobile Phase (e.g., Hexane/IPA/DEA) Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) MobilePhase->Column Detector Detector (e.g., UV/DAD) Column->Detector Elution S_Enantiomer (S)-Desmethyl Doxylamine Detector->S_Enantiomer Separated Peaks R_Enantiomer (R)-Desmethyl Doxylamine Detector->R_Enantiomer Separated Peaks Sample Racemic Desmethyl Doxylamine Sample Sample->MobilePhase Inject

Caption: Workflow for chiral HPLC separation of Desmethyl Doxylamine enantiomers.

High-performance liquid chromatography (HPLC) is the cornerstone for both the analysis and purification of (S)-Desmethyl Doxylamine.

  • Chiral HPLC: To resolve the (S)- and (R)-enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns are commonly used for this class of compounds. The mobile phase is typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[9]

  • LC-MS/MS: For quantitative analysis in biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[5][10]

Synthesis and Metabolism

Metabolic Pathway

(S)-Desmethyl Doxylamine is formed in vivo from Doxylamine through N-demethylation, a reaction primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP2C9.[9][11] This metabolic step is a key part of the clearance of Doxylamine.

Metabolic_Pathway Doxylamine Doxylamine S_Desmethyl (S)-Desmethyl Doxylamine Doxylamine->S_Desmethyl N-Demethylation (CYP450) Didesmethyl N,N-Didesmethyl Doxylamine S_Desmethyl->Didesmethyl N-Demethylation (CYP450)

Caption: Simplified metabolic pathway of Doxylamine.

Plausible Synthetic Route
  • Synthesis of a Chiral Intermediate: Preparation of a chiral precursor, such as (R)-1-phenyl-1-(pyridin-2-yl)ethanol, using asymmetric synthesis techniques.

  • Etherification: Reaction of the chiral alcohol with a suitable N-methyl-2-haloethylamine derivative in the presence of a strong base to form the ether linkage.

  • Purification: The final product would be purified using chromatographic techniques, such as chiral HPLC, to ensure high enantiomeric purity.[2]

Pharmacological and Toxicological Considerations

While direct pharmacological studies on the individual enantiomers of Desmethyl Doxylamine are scarce, research on the parent compound, Doxylamine, has shown that the (R)-(+)-enantiomer possesses greater antihistaminic activity than the (S)-(-)-enantiomer.[1] This suggests that the stereochemistry at the chiral center is a critical determinant of biological activity. It is therefore highly probable that (S)-Desmethyl Doxylamine and its (R)-counterpart also exhibit different pharmacological and toxicological profiles. Further research is needed to elucidate these differences, which could have significant implications for drug development and personalized medicine.

Conclusion

(S)-Desmethyl Doxylamine is a key metabolite of Doxylamine whose stereospecific properties are of significant interest to the scientific community. While much of the detailed experimental data for this specific enantiomer remains to be published, this guide provides a comprehensive overview of its known characteristics and the scientific principles that govern its behavior. By understanding its physical and chemical properties, researchers can better design experiments, develop analytical methods, and ultimately contribute to a deeper understanding of the role of chirality in drug metabolism and action.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocol for (S)-Desmethyl Doxylamine

An in-depth application note and protocol for the enantioselective synthesis of (S)-Desmethyl Doxylamine, designed for researchers and drug development professionals. Executive Summary (S)-Desmethyl Doxylamine is the pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol for the enantioselective synthesis of (S)-Desmethyl Doxylamine, designed for researchers and drug development professionals.

Executive Summary

(S)-Desmethyl Doxylamine is the primary active, N-demethylated metabolite of the first-generation antihistamine doxylamine[1]. While doxylamine is traditionally administered as a racemic mixture, isolated enantiomers exhibit distinct pharmacokinetic and pharmacodynamic profiles[2]. The synthesis of the pure (S)-enantiomer is critical for advanced receptor-binding assays, metabolic tracking, and toxicological profiling. This application note details a scalable, highly enantioselective synthetic protocol that bypasses the limitations of classical racemic resolution and cryogenic asymmetric dihydroxylation methodologies[2].

Mechanistic Rationale: The Case for Asymmetric Induction

The stereocenter of doxylamine and its metabolites is located at the sterically congested benzylic carbon (C-phenyl-pyridyl carbinol). Achieving high enantiomeric excess (ee) at this tertiary alcohol is synthetically challenging.

  • Limitations of Traditional Methods: Classical racemic resolution via chiral acids (e.g., tartaric acid) is fundamentally limited to a 50% theoretical yield and suffers from low throughput[3]. Sharpless Asymmetric Dihydroxylation (AD) using osmium tetroxide often stalls at 90–92% ee and requires hazardous, cryogenic conditions[2].

  • Organozinc-Mediated Asymmetric Arylation: Our protocol utilizes the catalytic asymmetric addition of phenylboronic acid to 2-acetylpyridine. By employing diethylzinc ( Et2​Zn ) and titanium tetraisopropoxide ( Ti(OiPr)4​ ) in the presence of a chiral amino alcohol ligand, the transmetalation transition state is rigidly controlled. This directs the nucleophilic attack exclusively to one face of the ketone, yielding the (S)-carbinol with >98% ee.

  • The Causality of Benzyl Protection: Direct O-alkylation of the resulting tertiary alcohol with N -methyl-2-chloroethylamine is chemically flawed. The unprotected secondary amine can undergo rapid intramolecular nucleophilic substitution, forming a highly reactive aziridinium intermediate that leads to polymerization. To circumvent this, we employ N -benzyl- N -methyl-2-chloroethylamine. The benzyl group sterically shields the nitrogen lone pair, ensuring that the etherification proceeds cleanly. A final catalytic hydrogenolysis step removes the benzyl group to reveal the target (S)-Desmethyl Doxylamine.

Comparative Evaluation of Synthetic Strategies

To justify the selected pathway, Table 1 summarizes the performance metrics of various chiral synthesis methods for doxylamine precursors.

Table 1: Comparative Analysis of Chiral Synthesis Methods for (S)-Desmethyl Doxylamine Precursors

Synthesis MethodChiral Source / CatalystYield (%)Enantiomeric Excess (ee %)Scalability & Limitations
Sharpless Asymmetric Dihydroxylation Dihydroquinine (DHQ)2PHAL45 - 5590 - 92Cryogenic conditions required; OsO4 toxicity[3].
Racemic Resolution (Classical) Chiral Acids (e.g., Tartaric Acid)< 35> 99Low throughput; maximum theoretical yield 50%[3].
Novel Diol Auxiliary (S)-Glyceraldehyde derivative67> 98Multi-step auxiliary preparation; mild conditions[2].
Asymmetric Arylation (Organozinc) Chiral Amino Alcohol / Ti(OiPr)4​ 78 - 85> 98Highly scalable; requires strict inert atmosphere.

Experimental Protocol

SyntheticWorkflow Step1 1. Asymmetric Arylation 2-Acetylpyridine + PhB(OH)2 Chiral Ligand, Et2Zn, Ti(OiPr)4 Step2 2. Chiral Carbinol Isolation (S)-1-phenyl-1-(pyridin-2-yl)ethanol Step1->Step2 Enantioselective Addition Step3 3. Etherification (NaH) N-benzyl-N-methyl-2-chloroethylamine Step2->Step3 Step4 4. Protected Intermediate N-Benzyl-(S)-Desmethyl Doxylamine Step3->Step4 O-Alkylation Step5 5. Catalytic Hydrogenolysis Pd/C, H2 (Debenzylation) Step4->Step5 Product (S)-Desmethyl Doxylamine >98% ee Step5->Product Final Cleavage

Figure 1: Enantioselective synthesis workflow for (S)-Desmethyl Doxylamine.

Step 1: Enantioselective Arylation (Formation of (S)-Carbinol) Objective: Synthesize (S)-1-phenyl-1-(pyridin-2-yl)ethanol via chiral ligand-directed addition.

  • Preparation: Flame-dry a 500 mL Schlenk flask and purge with ultra-pure Argon.

  • Catalyst Complexation: Add the chiral ligand (e.g., (1S,2R)-(-)-2-amino-1,2-diphenylethanol, 0.1 equiv) and anhydrous toluene (100 mL). Inject Ti(OiPr)4​ (1.2 equiv) and stir at room temperature for 30 minutes to form the chiral titanate complex.

  • Transmetalation: Add phenylboronic acid (2.0 equiv). Slowly inject Et2​Zn (1.0 M in hexanes, 2.5 equiv) dropwise over 15 minutes. The mixture will turn dark red. Stir for 1 hour.

  • Ketone Addition: Cool the reaction to 0°C. Add 2-acetylpyridine (1.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Validation & Workup: Monitor via TLC (Hexane:EtOAc 3:1). Upon completion, quench carefully with saturated aqueous NH4​Cl at 0°C. Extract with EtOAc (3 x 50 mL), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate the (S)-carbinol.

Step 2: O-Alkylation (Etherification) Objective: Couple the chiral carbinol with the protected amine side chain[1].

  • Deprotonation: Dissolve the purified (S)-carbinol (1.0 equiv) in anhydrous DMF (50 mL) under Argon. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir for 45 minutes until H2​ evolution ceases, forming the alkoxide.

  • Alkylation: Add N -benzyl- N -methyl-2-chloroethylamine (1.2 equiv) dropwise.

  • Heating: Heat the reaction mixture to 60°C for 12 hours. The bulky benzyl group prevents aziridine formation, forcing the intermolecular O-alkylation.

  • Validation & Workup: Confirm product formation via LC-MS. Quench with ice water, extract with diethyl ether (3 x 50 mL), wash with brine to remove DMF, dry, and concentrate. The resulting N -benzyl-(S)-desmethyl doxylamine can be used in the next step without extensive purification.

Step 3: Catalytic Hydrogenolysis (Deprotection) Objective: Cleave the benzyl protecting group to yield the final secondary amine.

  • Reaction Setup: Dissolve the intermediate from Step 2 in HPLC-grade Methanol (50 mL). Add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Validation & Workup: Monitor the disappearance of the benzyl group via UV-Vis/HPLC. Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the residue via preparative chiral HPLC to ensure >99% ee of the final (S)-Desmethyl Doxylamine free base.

Analytical Validation & Data Presentation

MetabolicPathway Dox Doxylamine (Parent Drug) CYP Hepatic CYP450 (CYP2D6, CYP1A2, CYP2C9) Dox->CYP N-demethylation Desmethyl (S)-Desmethyl Doxylamine (Active Metabolite) CYP->Desmethyl Stereoselective Metabolism Didesmethyl N,N-Didesmethyl Doxylamine (Secondary Metabolite) Desmethyl->Didesmethyl Further N-demethylation

Figure 2: Hepatic CYP450-mediated metabolic N-demethylation pathway of Doxylamine.

To ensure the integrity of the synthesized (S)-Desmethyl Doxylamine and accurately map it to its biological pathway (Figure 2), validate the batch against the following parameters:

  • Chiral HPLC: Use a polysaccharide-based chiral stationary phase (e.g., cellulose Tris(4-chloro,3-methylphenylcarbamate) column) to confirm an enantiomeric excess of >98%[4].

  • LC-MS/MS: Confirm the mass-to-charge ratio (m/z) corresponding to the N-demethylated structure. Parent doxylamine exhibits an m/z of 273.16, whereas the target (S)-Desmethyl Doxylamine will present an m/z of 259.14[5].

  • NMR Spectroscopy: 1H -NMR must confirm the disappearance of the benzyl protons (multiplet at 7.2-7.4 ppm, singlet at 3.5 ppm) and the presence of a single N-methyl singlet (~2.4 ppm).

References

  • Synthesis of enantiomerically pure (d)-doxylamine using a novel chiral auxiliary. International Journal of Biological and Chemical Sciences.[Link]

  • Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma. ResearchGate.[Link]

Sources

Application

Application Note: Enantioselective LC-MS/MS Method Development for the Quantification of (S)-Desmethyl Doxylamine in Human Plasma

Introduction & Biological Context Doxylamine is a first-generation ethanolamine-based antihistamine widely utilized for its sedative and anti-allergic properties. In vivo, doxylamine undergoes extensive hepatic metabolis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Doxylamine is a first-generation ethanolamine-based antihistamine widely utilized for its sedative and anti-allergic properties. In vivo, doxylamine undergoes extensive hepatic metabolism mediated primarily by Cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9), resulting in N-demethylation to form active metabolites such as N-desmethyl doxylamine and N,N-didesmethyl doxylamine[1][2]. Because doxylamine possesses a chiral center, its enantiomers exhibit distinct pharmacological and toxicological profiles[3].

The accurate quantification of the specific (S)-enantiomer of its primary metabolite, (S)-Desmethyl Doxylamine, is critical for rigorous pharmacokinetic (PK) and toxicokinetic profiling. Standard reversed-phase LC-MS/MS methods cannot resolve these stereoisomers. This application note details a robust, self-validating enantioselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing a polysaccharide-based Chiral Stationary Phase (CSP) to accurately quantify (S)-Desmethyl Doxylamine in human plasma[1][4].

MetabolicPathway Dox Doxylamine [M+H]+ 271.2 DesDox (S)-Desmethyl Doxylamine [M+H]+ 257.2 Dox->DesDox CYP450 (N-demethylation) Gluc O-Glucuronide Conjugates Dox->Gluc UGTs DiDesDox N,N-Didesmethyl Doxylamine [M+H]+ 243.2 DesDox->DiDesDox CYP450 (N-demethylation) DesDox->Gluc UGTs

Caption: Metabolic pathway of Doxylamine to its desmethylated and glucuronidated metabolites.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, method development requires moving beyond empirical optimization to understanding the mechanistic causality behind each parameter:

  • Sample Preparation Causality : Protein precipitation (PPT) using cold acetonitrile (ACN) is selected over Liquid-Liquid Extraction (LLE). While LLE offers high cleanliness, PPT with a 3:1 organic-to-aqueous ratio rapidly denatures plasma binding proteins, ensuring the complete release of the highly protein-bound (S)-Desmethyl Doxylamine while maintaining high-throughput capabilities[5][6].

  • Chiral Chromatographic Causality : Separation is achieved using a Cellulose Tris(4-chloro,3-methylphenylcarbamate) chiral stationary phase. The chiral selector forms transient, reversible diastereomeric complexes with the enantiomers. The slight basicity of the ammonium bicarbonate mobile phase (pH ~8.0) suppresses secondary interactions between the basic amine of the analyte and residual silanols on the silica support, ensuring sharp peak shapes without relying on non-volatile ion-pairing agents that would suppress the MS signal[3].

  • Mass Spectrometry Causality : Doxylamine yields a precursor ion of m/z 271.2 and a stable diphenyl-pyridyl-methoxy product fragment at m/z 182.1[7][8]. Because (S)-Desmethyl Doxylamine lacks one N-methyl group, its precursor shifts to m/z 257.2. However, the primary cleavage occurs at the ether linkage, yielding the identical stable product ion at m/z 182.1[7].

Experimental Protocols

Materials and Reagents
  • Reference Standards : (S)-Desmethyl Doxylamine (Purity >98%) and (S)-Desmethyl Doxylamine-d3 (Internal Standard, IS).

  • Matrix : Human plasma anticoagulated with K2EDTA.

  • Reagents : LC-MS grade Acetonitrile, Methanol, Water, and Ammonium Bicarbonate.

Sample Preparation Workflow

This protocol utilizes a self-validating extraction sequence. The continuous monitoring of the stable-isotope-labeled IS ensures that any volumetric errors or matrix-induced ion suppression events are immediately flagged.

  • Aliquot : Transfer 100 µL of thawed human plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Spike : Add 10 µL of the IS working solution ((S)-Desmethyl Doxylamine-d3, 50 ng/mL). Self-Validation Check: The IS must be spiked into all blanks, standards, and unknown samples to normalize extraction recovery.

  • Precipitate : Add 300 µL of ice-cold Acetonitrile to precipitate plasma proteins[5].

  • Agitate & Centrifuge : Vortex vigorously for 2 minutes. Centrifuge at 14,500 × g for 10 minutes at 4°C to pellet the denatured proteins[5].

  • Transfer & Evaporate : Transfer 250 µL of the clear supernatant to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute : Reconstitute the residue in 100 µL of the initial mobile phase. Vortex briefly and inject 5 µL into the LC-MS/MS system[7].

ExpWorkflow Step1 1. Aliquot Plasma (100 µL in microcentrifuge tube) Step2 2. Spike Internal Standard (Add (S)-Desmethyl Doxylamine-d3) Step1->Step2 Step3 3. Protein Precipitation (Add 300 µL Cold Acetonitrile) Step2->Step3 Step4 4. Vortex & Centrifuge (14,500 x g for 10 min at 4°C) Step3->Step4 Step5 5. Supernatant Transfer (Evaporate & Reconstitute) Step4->Step5 Step6 6. Chiral LC-MS/MS (Enantioselective MRM Analysis) Step5->Step6

Caption: Step-by-step sample preparation and chiral LC-MS/MS analytical workflow.

Instrumental Conditions & Data Presentation

Chiral Liquid Chromatography Parameters

To maintain the stability of the transient diastereomeric complexes required for chiral resolution, an isocratic elution profile is utilized[3].

Table 1: Isocratic Chiral LC Conditions

ParameterSetting
Analytical Column Cellulose Tris(4-chloro,3-methylphenylcarbamate) (250 × 4.6 mm, 5 µm)
Mobile Phase 20 mM Ammonium Bicarbonate (pH 8.0) : Acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min (Post-column split 1:4 to ESI source)
Column Temperature 25°C
Injection Volume 5 µL
Total Run Time 12.0 min
Mass Spectrometry (ESI+) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode[7].

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
(S)-Desmethyl Doxylamine 257.2182.15025
(S)-Desmethyl Doxylamine-d3 (IS) 260.2182.15025
Doxylamine (Reference) 271.2182.15027

The Self-Validating System: Quality Control & Assurance

To ensure scientific integrity, this protocol is designed as a self-validating system . The batch acceptance relies on dynamic, built-in controls rather than assumed instrument stability:

  • System Suitability Test (SST) : Prior to any biological samples, a neat standard is injected. The run is automatically aborted if the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) is < 10, or if the chiral resolution factor ( Rs​ ) between (S) and (R) enantiomers falls below 1.5.

  • Dynamic Carryover Monitoring : A double blank (matrix without analyte or IS) is injected immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte response in the blank must be 20% of the LLOQ response.

  • Internal Standard Tracking : The peak area of (S)-Desmethyl Doxylamine-d3 is tracked across the entire batch. If the IS area of any unknown sample deviates by > ±20% from the mean IS area of the calibration standards, the sample is flagged for matrix effect suppression and must be re-extracted.

  • QC Bracketing : Quality Control samples (Low, Mid, High) are interspersed every 20 samples. The analytical run is only valid if 67% of the QC samples calculate within ±15% of their nominal concentrations.

Table 3: Method Validation Acceptance Criteria (FDA/EMA Bioanalytical Guidelines)

Validation ParameterAcceptance Criteria
Linearity (Calibration Curve) R2≥0.99 ; Standards must be within ±15% of nominal (±20% at LLOQ)
Intra/Inter-Assay Precision (CV%) 15% for all QCs ( 20% at LLOQ)
Intra/Inter-Assay Accuracy 85% - 115% of nominal concentration (80% - 120% at LLOQ)
Matrix Effect (IS Normalized) Matrix Factor CV 15% across 6 different plasma lots

References

  • BenchChem. A Guide to Inter-Laboratory Comparison of (S)-Desmethyl Doxylamine Measurements.1

  • BenchChem. Application Note: Quantitative Analysis of (S)- Desmethyl Doxylamine in Human Plasma by LC. 5

  • ResearchGate. Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma. 3

  • Shimadzu. Automatic quantification of doxylamine and diphenhydramine in human plasma. 6

  • BenchChem. Technical Support Center: Optimizing LC-MS/MS Parameters for Desmethyl Doxylamine. 7

  • PubChem (NIH). Doxylamine | C17H22N2O | CID 3162. 8

  • Health Products Regulatory Authority (HPRA). IPAR Public Assessment Report for a Medicinal Product. 2

  • BenchChem. Application Note: Enantioselective Analysis of Doxylamine Using Chiral Chromatography. 4

Sources

Method

Use of (S)-Desmethyl Doxylamine as a reference standard in bioanalysis

An in-depth technical guide on the implementation of (S)-Desmethyl Doxylamine as a reference standard in modern LC-MS/MS bioanalytical workflows. The Pharmacological Imperative for Chiral Resolution Doxylamine is a first...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the implementation of (S)-Desmethyl Doxylamine as a reference standard in modern LC-MS/MS bioanalytical workflows.

The Pharmacological Imperative for Chiral Resolution

Doxylamine is a first-generation antihistamine widely prescribed for insomnia and, in combination with pyridoxine, as a first-line therapy for nausea and vomiting of pregnancy (NVP). While administered as a racemic mixture, doxylamine undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9)[1]. The principal metabolic pathway is N-demethylation, yielding the active metabolite N-desmethyl doxylamine[1][2].

Because the parent compound possesses a chiral center, its metabolic processing is subject to stereoselectivity[2]. The individual enantiomers of its metabolites—specifically (S)-Desmethyl Doxylamine and (R)-Desmethyl Doxylamine—can exhibit distinct pharmacokinetic (PK) clearances, target affinities, and accumulation profiles in patients with renal or hepatic impairment[1]. To accurately map these stereospecific PK profiles, bioanalytical laboratories must utilize enantiopure reference standards like (S)-Desmethyl Doxylamine[3]. Relying solely on achiral assays or racemic standards obscures enantiomeric shifts, potentially masking critical toxicokinetic data.

MetabolicPathway Dox Doxylamine (Racemic Parent Drug) CYP Hepatic CYP450 (CYP2D6, CYP1A2, CYP2C9) Dox->CYP N-demethylation S_Des (S)-Desmethyl Doxylamine (Target Reference Standard) CYP->S_Des Stereoselective Cleavage R_Des (R)-Desmethyl Doxylamine (Enantiomeric Metabolite) CYP->R_Des Stereoselective Cleavage

Caption: Fig 1. Hepatic CYP450-mediated N-demethylation of racemic doxylamine into its chiral metabolites.

Causality in Bioanalytical Method Design

Quantifying (S)-Desmethyl Doxylamine in biological matrices (plasma or urine) requires Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its unparalleled sensitivity and selectivity[3][4]. However, the design of the assay must account for the complex nature of human plasma.

1. Matrix Effect Mitigation: Plasma contains endogenous phospholipids and proteins that can cause severe ion suppression in the Electrospray Ionization (ESI) source[5]. To counteract this, protein precipitation (PPT) using cold acetonitrile is employed. The low temperature dynamically reduces the solubility of plasma proteins, forcing rapid precipitation while preventing the thermal degradation of the target analyte[3]. 2. The Self-Validating Internal Standard (IS): A bioanalytical protocol is only as reliable as its internal controls. By spiking a stable isotope-labeled internal standard (e.g., Doxylamine-d5 or Desmethyl Doxylamine-d5) into the matrix prior to extraction, the system becomes self-validating[3][6]. Because the deuterated IS shares near-identical physicochemical properties with (S)-Desmethyl Doxylamine, it co-elutes chromatographically and experiences the exact same ionization suppression. The mass spectrometer quantifies the ratio of the analyte to the IS, mathematically canceling out extraction losses and matrix effects[5].

Workflow Plasma Biological Matrix (Plasma/Urine) Spike Spike IS (Doxylamine-d5) Plasma->Spike PPT Protein Precipitation (Cold Acetonitrile) Spike->PPT LC Chiral LC Separation PPT->LC MS ESI+ MS/MS Detection LC->MS Val FDA 2018 Data Validation MS->Val

Caption: Fig 2. Self-validating LC-MS/MS bioanalytical workflow for (S)-Desmethyl Doxylamine quantification.

Step-by-Step Experimental Protocol

This protocol is engineered to meet the stringent requirements of regulatory pharmacokinetic studies[4].

Phase I: Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples (containing unknown concentrations of (S)-Desmethyl Doxylamine) to room temperature and vortex to ensure homogeneity[3].

  • Aliquot 100 µL of the plasma matrix into a 96-well plate or microcentrifuge tube[4].

  • Add 25 µL of the Internal Standard working solution (e.g., Doxylamine-d5 at 50 ng/mL) to each well to establish the self-correcting baseline[4].

  • Add 300 µL of cold (4°C) acetonitrile to induce protein precipitation[3][4].

  • Vortex the mixture vigorously for 5 minutes to disrupt protein-drug binding[4].

  • Centrifuge the samples at 14,500 x g for 4 to 10 minutes to pellet the denatured proteins[3][4].

  • Transfer the clear supernatant to a clean autosampler vial for injection. Optional: Evaporate under nitrogen at 40°C and reconstitute in the mobile phase to concentrate the sample and improve the Lower Limit of Quantification (LLOQ)[5].

Phase II: LC-MS/MS Instrumental Parameters To achieve enantiomeric separation and highly specific detection, the following parameters are recommended[4][5]:

ParameterSpecificationMechanistic Rationale
Analytical Column Polysaccharide-based Chiral Stationary PhaseRequired to resolve (S)-Desmethyl Doxylamine from its (R)-enantiomer prior to MS detection.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides the necessary protons (H+) to facilitate efficient positive ion formation in the ESI source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileActs as the strong organic eluent to drive the analyte off the hydrophobic stationary phase.
Flow Rate 0.5 mL/minBalances chromatographic resolution with optimal desolvation efficiency in the MS source.
Ionization Mode Positive Electrospray Ionization (ESI+)(S)-Desmethyl Doxylamine readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 257.2.
Injection Volume 5 – 10 µLPrevents column overloading while maintaining sufficient signal-to-noise (S/N) ratio at the LLOQ.

Regulatory Grounding: FDA 2018 Method Validation

A bioanalytical method is only viable if it can withstand regulatory scrutiny. The FDA's 2018 Bioanalytical Method Validation (BMV) Guidance provides the definitive framework for ensuring data integrity in drug development[7][8][9]. The guidance mandates that methods used for pivotal pharmacokinetic studies undergo "full validation"[8].

To ensure the (S)-Desmethyl Doxylamine assay is a self-validating system, analytical runs must be bracketed by Quality Control (QC) samples at Low, Mid, and High concentrations. If the QCs fail to meet the criteria outlined below, the entire run is rejected, preventing erroneous data from entering the PK model.

Validation ParameterFDA 2018 Acceptance CriterionBioanalytical Significance
Calibration Curve Accuracy ±15% of nominal concentration (±20% at LLOQ)Ensures the mathematical model accurately reflects true physiological concentrations across the dynamic range.
Precision (QC Samples) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Proves the method is highly reproducible across different days, analysts, and instrument conditions.
Selectivity Blank matrix interference ≤ 20% of LLOQ signalGuarantees that endogenous plasma components do not produce false-positive signals at the analyte's retention time.
Matrix Effect IS-normalized Matrix Factor CV ≤ 15%Validates that the internal standard successfully corrects for any ion suppression caused by the biological matrix.

By strictly adhering to these parameters, researchers can confidently utilize (S)-Desmethyl Doxylamine as a reference standard to unlock high-fidelity stereoselective pharmacokinetic data, ultimately driving safer and more effective therapeutic dosing regimens.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories. Available at: [Link]

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. IQVIA. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. U.S. Food and Drug Administration. Available at: [Link]

Sources

Application

Application Note: The Role and Quantification of (S)-Desmethyl Doxylamine in Drug Metabolism Studies

Executive Summary Doxylamine is a widely utilized first-generation antihistamine prescribed for insomnia, allergic rhinitis, and nausea during pregnancy. Because doxylamine possesses a chiral center, its metabolic proces...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Doxylamine is a widely utilized first-generation antihistamine prescribed for insomnia, allergic rhinitis, and nausea during pregnancy. Because doxylamine possesses a chiral center, its metabolic processing in the human body is inherently stereoselective. The accurate quantification of its primary active metabolite, (S)-Desmethyl Doxylamine, is critical for understanding inter-individual pharmacokinetic variability, drug-drug interactions, and stereospecific clearance rates. This application note provides a comprehensive mechanistic overview of doxylamine metabolism and details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the robust quantification of (S)-Desmethyl Doxylamine in human plasma.

Mechanistic Background: Stereoselective Metabolism

Upon oral administration, doxylamine undergoes extensive hepatic biotransformation. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically the isoforms CYP2D6, CYP1A2, and CYP2C9[1]. The dominant metabolic pathway is N-demethylation, which converts the parent drug into N-desmethyldoxylamine, and subsequently into N,N-didesmethyldoxylamine[2].

Studying the specific (S)-enantiomer of desmethyl doxylamine is vital for advanced pharmacokinetic profiling. Enantiomers often exhibit divergent affinities for target receptors (such as the histamine H1 receptor) and varying rates of enzymatic degradation. By isolating the (S)-enantiomer from the racemic mixture, researchers can avoid the confounding data that typically masks stereoselective toxicity or efficacy. Ultimately, these desmethylated metabolites undergo conjugation to form O-glucuronides, which are highly polar and readily excreted via renal pathways[3].

MetabolicPathway Doxy Doxylamine (Parent Drug) CYP Hepatic CYP450 (CYP2D6, 1A2, 2C9) Doxy->CYP N-demethylation Desmethyl (S)-Desmethyl Doxylamine (Primary Metabolite) CYP->Desmethyl Didesmethyl N,N-didesmethyldoxylamine (Secondary Metabolite) Desmethyl->Didesmethyl Further demethylation Glucuronide O-Glucuronide Conjugates (Renal Excretion) Desmethyl->Glucuronide Conjugation (UGT) Didesmethyl->Glucuronide

Hepatic metabolic pathway of Doxylamine to (S)-Desmethyl Doxylamine.

Pharmacogenomics: Impact of CYP2D6 Polymorphisms

The N-demethylation of doxylamine to (S)-desmethyl doxylamine is heavily reliant on CYP2D6[4]. Because the CYP2D6 gene is highly polymorphic, the systemic exposure to this metabolite varies drastically across diverse patient populations. Understanding a patient's metabolizer phenotype is crucial for predicting potential adverse anticholinergic effects or therapeutic failures.

The table below summarizes the expected quantitative variations in (S)-Desmethyl Doxylamine plasma levels based on the patient's genetic profile[4]:

CYP2D6 PhenotypeEnzyme ActivityExpected (S)-Desmethyl Doxylamine LevelClinical Implication
Poor Metabolizer (PM) DeficientSignificantly LowerElevated parent drug levels; increased risk of prolonged sedation and anticholinergic toxicity.
Intermediate Metabolizer (IM) DecreasedModerately LowerSlower metabolite formation; potential need for parent drug dose reduction.
Extensive Metabolizer (EM) NormalReference / BaselineStandard pharmacokinetic profile; standard dosing applies.
Ultrarapid Metabolizer (UM) IncreasedSignificantly HigherRapid clearance of parent drug; unusually high and rapid metabolite exposure.

Analytical Methodology: LC-MS/MS Protocol

To accurately quantify (S)-desmethyl doxylamine in biological matrices, a highly sensitive and selective LC-MS/MS assay is required[5]. The following protocol outlines a validated extraction and analysis workflow.

Rationale for Assay Design

Protein precipitation (PPT) is selected as the sample preparation method due to its high throughput and efficiency in disrupting protein-analyte binding. Acetonitrile is chosen over methanol because it typically yields a tighter, more cohesive protein pellet during centrifugation, significantly reducing the risk of aspirating particulates that could clog the analytical column.

Step-by-Step Sample Preparation Workflow
  • Sample Thawing: Allow frozen human plasma samples to thaw completely at room temperature.

    • Causality: Ensures the biological matrix is thoroughly homogenous, preventing localized concentration gradients that would skew volumetric sampling.

  • Aliquot & Spike: Transfer 100 µL of plasma into a clean microcentrifuge tube. Immediately add 10 µL of the internal standard (IS), Doxylamine-d5 (e.g., 500 ng/mL)[5].

    • Causality: Early introduction of an isotopically labeled IS compensates for any volumetric losses or degradation that occurs in all subsequent extraction steps.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample[5].

    • Causality: The sudden introduction of an organic solvent drastically lowers the dielectric constant of the solution. This strips the hydration layer from plasma proteins, causing them to denature and precipitate, thereby releasing any protein-bound (S)-desmethyl doxylamine into the solvent.

  • Vortex Mixing: Vortex the mixture vigorously for 1 minute[5].

    • Causality: Maximizes the surface area interaction between the organic solvent and the aqueous plasma, ensuring complete precipitation and uniform analyte extraction.

  • Centrifugation: Centrifuge the samples at 14,500 x g for 4 minutes at 4°C[5].

    • Causality: High-speed centrifugation forces the denatured proteins into a solid pellet at the bottom of the tube, yielding a clear supernatant that is safe for LC-MS/MS injection.

  • Transfer & Analysis: Transfer 200 µL of the clear supernatant into an autosampler vial. Inject 5 µL into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

LCMSWorkflow Sample 1. Plasma Thawing (Room Temp) Spike 2. Spike Internal Standard (Doxylamine-d5) Sample->Spike Precipitation 3. Protein Precipitation (300 µL Acetonitrile) Spike->Precipitation Centrifuge 4. Centrifugation (14,500 x g, 4 min) Precipitation->Centrifuge Supernatant 5. Supernatant Transfer (To Autosampler Vials) Centrifuge->Supernatant Analysis 6. LC-MS/MS Analysis (MRM Mode) Supernatant->Analysis

Experimental workflow for LC-MS/MS sample preparation.

Self-Validating System: Quality Control & Matrix Effects

A protocol is only as reliable as its internal validation mechanisms. To ensure absolute trustworthiness of the generated data, the analytical batch must function as a self-validating system:

  • Stable Isotope Tracking: The use of Doxylamine-d5 ensures that the internal standard co-elutes exactly with the target analyte. Because it experiences the exact same matrix suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source, it perfectly normalizes the signal.

  • Double Blanks & Zero Standards: Every batch must include a "Double Blank" (plasma with no analyte and no IS) to prove the absence of endogenous interference, and a "Zero Standard" (plasma with IS only) to verify that the internal standard does not contain trace amounts of unlabeled (S)-desmethyl doxylamine.

  • Quality Control (QC) Bracketing: QC samples spiked at Low, Mid, and High concentrations must be interspersed throughout the run. The batch is analytically valid only if at least 67% of the QC samples calculate to within ±15% of their nominal concentration.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-Desmethyl Doxylamine Synthesis &amp; Yield Optimization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Maintained By: Senior Application Science Team Strategic Overview & Mechanistic Causality Synthesizing enantiopure (S)-Desmethyl Doxylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Maintained By: Senior Application Science Team

Strategic Overview & Mechanistic Causality

Synthesizing enantiopure (S)-Desmethyl Doxylamine—a major active metabolite and critical biomarker of doxylamine exposure[1]—presents two primary chemical hurdles that frequently compromise yield:

  • Steric Hindrance at the Chiral Center: The intermediate (S)-1-phenyl-1-(pyridin-2-yl)ethanol is a highly congested tertiary alcohol. Standard Williamson etherification conditions often lead to poor yields due to competing E2 elimination of the alkyl halide[2].

  • Chemoselective Amine Control: Direct etherification with a secondary amine (methylamine derivative) leads to over-alkylation. Therefore, researchers must employ either a protecting group strategy (N-Boc) or a late-stage N-demethylation of the tertiary amine (S)-doxylamine[3].

Quantitative Data: Reaction Condition Optimization

Table 1: Optimization of Williamson Etherification for Tertiary Chiral Alcohols

BaseSolventTemp (°C)Yield (%)Causality / Observation
NaOH / KOHToluene110 (Reflux)< 20%Weak bases fail to fully deprotonate the tertiary alcohol; high heat drives E2 elimination of the alkyl halide[2].
NaNH 2​ THF6545-50%Better deprotonation, but nucleophilicity is hindered by tight ion-pairing in THF.
NaH (60%) DMF 0 to 25 82-88% Optimal. Strong, non-nucleophilic base ensures complete alkoxide formation. Polar aprotic solvent separates ion pairs, maximizing nucleophilicity at low temperatures to suppress elimination[2].

Table 2: Comparison of Late-Stage N-Demethylation Reagents for (S)-Doxylamine

ReagentOperating TempSelectivityTypical Yield (%)Causality / Industrial Applicability
HBr (Aqueous)100°CLow60-75%Harsh conditions can lead to ether cleavage and racemization[3].
BCl 3​ -30°C to 0°CModerate40-50%Requires strict anhydrous conditions; Lewis acid can coordinate with the ether oxygen, leading to side reactions[3].
ACE-Cl 80°C (Reflux) High 85-95% Optimal. 1-Chloroethyl chloroformate selectively forms a carbamate that cleanly solvolyzes in methanol to the secondary amine.
Validated Experimental Protocols
Protocol A: Direct Etherification via N-Boc Protection (De Novo Synthesis)

Self-Validating System: This protocol uses in-process TLC and LC-MS tracking to ensure intermediate fidelity before proceeding to deprotection.

Step 1: Alkoxide Formation

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of enantiopure4[4] in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions.

    • Causality Check: Hydrogen gas evolution will be observed. The low temperature prevents the degradation of the solvent and controls the exothermic deprotonation.

  • Maturation: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete alkoxide formation. The solution will turn deep red/brown.

Step 2: Nucleophilic Substitution 4. Addition: Cool the reaction mixture back to 0°C. Dropwise add 1.2 eq of N-Boc-N-methyl-2-chloroethylamine dissolved in minimal anhydrous DMF. 5. Reaction: Stir at room temperature for 12 hours.

  • In-Process Control (IPC): Check by TLC (Hexane:EtOAc 2:1). The tertiary alcohol spot should disappear. LC-MS should show the [M+H]+ mass of the Boc-protected intermediate.

Step 3: Deprotection & Isolation 6. Workup: Quench with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over anhydrous Na 2​ SO 4​ and concentrate. 7. Boc Removal: Dissolve the crude intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (DCM:TFA 4:1 v/v) at 0°C. Stir for 2 hours at room temperature. 8. Purification: Concentrate under reduced pressure. Neutralize with 1M NaOH and extract with DCM. Purify via silica gel chromatography (DCM:MeOH:NH 4​ OH 90:9:1) to yield (S)-Desmethyl Doxylamine.

Protocol B: Late-Stage N-Demethylation of (S)-Doxylamine (Olofson Reaction)

Use this protocol if you already possess high-purity (S)-Doxylamine and need to generate the desmethyl metabolite.

  • Carbamate Formation: Dissolve 1.0 eq of (S)-Doxylamine in anhydrous 1,2-dichloroethane (DCE). Add 1.2 eq of 1-chloroethyl chloroformate (ACE-Cl) dropwise at 0°C.

  • Heating: Reflux the mixture (80°C) for 2 hours.

    • Causality Check: The heat drives the electrophilic attack and subsequent elimination of methyl chloride, forming the 1-chloroethyl carbamate intermediate.

  • Solvolysis: Evaporate the DCE completely under reduced pressure. Dissolve the resulting residue in anhydrous methanol.

  • Decarboxylation: Reflux the methanol solution for 1 hour.

    • Causality Check: Methanolysis of the 1-chloroethyl carbamate generates the unstable carbamic acid, which spontaneously decarboxylates to yield the secondary amine, HCl, and acetaldehyde.

  • Isolation: Evaporate the methanol. The product remains as the hydrochloride salt of (S)-Desmethyl Doxylamine. Recrystallize from ethanol/diethyl ether.

Visualizations of Synthesis Workflows

SynthesisWorkflow A (S)-1-phenyl-1-(pyridin-2-yl)ethanol (Chiral Tertiary Alcohol) B NaH, DMF, 0°C to RT Deprotonation A->B Step 1 C N-Boc-N-methyl-2-chloroethylamine Williamson Etherification B->C Alkoxide Formation D Boc-Protected Intermediate C->D SN2 Reaction E TFA / DCM Deprotection D->E Step 2 F (S)-Desmethyl Doxylamine (Target Product) E->F Yield: >85%

Workflow for the de novo synthesis of (S)-Desmethyl Doxylamine via N-Boc protection.

DemethylationMechanism S1 (S)-Doxylamine (Tertiary Amine) S2 1-Chloroethyl Chloroformate (ACE-Cl), DCE, Reflux S1->S2 Electrophilic Attack S3 1-Chloroethyl Carbamate Intermediate S2->S3 -CH3Cl Elimination S4 Methanol, Reflux Solvolysis S3->S4 Solvent Exchange S5 (S)-Desmethyl Doxylamine + HCl + CO2 + Acetaldehyde S4->S5 Decarboxylation

Mechanistic pathway of ACE-Cl mediated late-stage N-demethylation.

Troubleshooting Guide & FAQs

Q1: My Williamson etherification yield is stuck below 30%, and I am seeing a large amount of unreacted chiral alcohol. What is going wrong? Scientist's Answer: You are likely experiencing incomplete deprotonation or competing E2 elimination. Tertiary alcohols are sterically hindered and less acidic than primary alcohols.

  • Troubleshooting Step: Ensure your NaH is fresh (it degrades to NaOH upon exposure to moisture, which is too weak to deprotonate the tertiary alcohol)[2]. Wash the NaH dispersion with anhydrous hexane before use to remove the mineral oil, which can coat the reagent and slow the reaction. Keep the reaction strictly between 0°C and 25°C; higher temperatures will cause the alkoxide to act as a base rather than a nucleophile, eliminating the alkyl chloride to form an alkene.

Q2: During the demethylation of (S)-Doxylamine using BCl 3​ , I observed significant cleavage of the ether bond. How can I prevent this? Scientist's Answer: BCl 3​ is a strong Lewis acid. While it coordinates with the amine to facilitate demethylation, it also readily coordinates with the ether oxygen, leading to ether cleavage (yielding the starting chiral alcohol)[3].

  • Troubleshooting Step: Switch to the ACE-Cl (Olofson) method described in Protocol B. ACE-Cl is an electrophile that specifically targets the nucleophilic lone pair on the tertiary amine, leaving the ether linkage completely intact. If you must use BCl 3​ , strictly maintain the temperature at -30°C and limit reaction time to under 2 hours.

Q3: I am detecting a loss of enantiomeric excess (ee) in my final (S)-Desmethyl Doxylamine product. At what stage is racemization occurring? Scientist's Answer: Racemization typically occurs during the strong base treatment in the etherification step, or if acidic conditions are too harsh during deprotection. The benzylic/pyridylic proton at the chiral center is relatively acidic.

  • Troubleshooting Step: Avoid prolonged exposure to excess NaH at room temperature. Use exactly 1.1 to 1.5 equivalents of base and quench the reaction immediately upon completion. Furthermore, if you are using HBr for demethylation, the high heat (100°C) and strong acid will promote carbocation formation at the tertiary center, leading to complete racemization[3]. This is why the mild TFA deprotection (Protocol A) or ACE-Cl demethylation (Protocol B) are the only recommended pathways for preserving chirality.

Q4: How do I remove the residual DMF from the etherification reaction? It is interfering with my LC-MS and NMR analysis. Scientist's Answer: DMF has a high boiling point and partitions into the organic phase during aqueous workup.

  • Troubleshooting Step: Do not attempt to evaporate DMF on a standard rotary evaporator unless you have a high-vacuum pump. Instead, dilute your organic extract (Ethyl Acetate) with a large volume of solvent (1:5 ratio) and wash it at least 5 times with a 5% aqueous LiCl solution or saturated brine. The LiCl specifically coordinates with DMF, pulling it into the aqueous phase.

References
  • BenchChem. (2025). (S)-Desmethyl Doxylamine vs. N,N-didesmethyldoxylamine: A Comparative Guide for Biomarker Research. BenchChem Technical Support.
  • Hikaambo, C. N., et al. (2021). Synthesis of enantiomerically pure (d)-doxylamine using a novel chiral auxiliary. International Journal of Biological and Chemical Sciences, 15(5), 2161-2170.
  • Smolecule. (2024). Buy N-desmethyl-Doxylamine (succinate) - Synthesis Methods. Smolecule Product Database.
  • BenchChem. (2026). Doxylamine Impurity A | Pharmaceutical Reference Standard. BenchChem.

Sources

Optimization

Refinement of sample preparation for (S)-Desmethyl Doxylamine analysis

Welcome to the Technical Support Center for Bioanalytical Workflows. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the extraction and qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioanalytical Workflows. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the extraction and quantification of (S)-Desmethyl Doxylamine from biological matrices.

Doxylamine is a first-generation H1-antihistamine, and its primary active metabolite, N-desmethyl doxylamine, presents unique analytical hurdles. Because it is a secondary amine, it is significantly more polar than its parent compound. Furthermore, preserving the enantiomeric purity of the (S)-enantiomer during extraction is critical for accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

This guide provides a self-validating, mechanistic approach to optimizing your sample preparation, moving away from generic protocols to a highly targeted Mixed-Mode Cation Exchange (MCX) workflow.

Core Extraction Workflow: Mixed-Mode Cation Exchange (MCX)

To achieve high recovery and eliminate matrix effects, we exploit the basic nature of the secondary amine (pKa ~9.0). By manipulating the pH of the sample and wash solvents, we can orthogonally remove both polar and hydrophobic interferences.

G A Plasma Sample (100 µL) B Add Internal Standard & Acidify (2% H3PO4) A->B D Load Sample (Amine is Cationic) B->D C Condition MCX Plate (MeOH -> Water) C->D E Wash 1: 2% Formic Acid (Removes Acids/Neutrals) D->E F Wash 2: 100% MeOH (Removes Hydrophobics) E->F G Elute: 5% NH4OH in MeOH (Neutralizes Amine) F->G H Evaporate (<40°C) & Reconstitute G->H I Chiral LC-MS/MS Analysis H->I

Optimized MCX Solid-Phase Extraction workflow for (S)-Desmethyl Doxylamine.

Step-by-Step Methodology: Optimized MCX Protocol

This protocol is designed to meet the rigorous standards outlined in the . Every step is a deliberate manipulation of the analyte's ionization state.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (e.g., (S)-Desmethyl Doxylamine-d5).

  • Acidification (Critical Step): Add 100 µL of 2% Phosphoric Acid (H₃PO₄). Causality: Dropping the pH to ~2.0 ensures the secondary amine of the metabolite (pKa 9.0) is fully protonated, allowing it to bind strongly to the sulfonic acid cation-exchange sites on the sorbent.

  • Conditioning: Pass 1 mL of 100% Methanol (MeOH) followed by 1 mL of LC-MS grade water through an MCX 30mg/well plate.

  • Loading: Load the acidified sample onto the sorbent bed at a flow rate of 1-2 mL/min.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water. Causality: This locks the basic analyte onto the ion-exchange sites while washing away polar, acidic, and neutral endogenous plasma proteins and salts.

  • Organic Wash: Wash with 1 mL of 100% MeOH. Causality: This removes hydrophobic interferences (like phospholipids) via reversed-phase mechanisms. The analyte remains bound via ionic interaction.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Causality: The high pH (>11) neutralizes the secondary amine, breaking the ionic bond and releasing the analyte into the organic solvent.

  • Evaporation & Reconstitution: Evaporate under a gentle stream of nitrogen at 35°C (do not exceed 40°C to prevent chiral inversion). Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Diethylamine).

Quantitative Performance Data

The necessity of the MCX workflow is highlighted when compared against traditional Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). As shown below, MCX provides the only acceptable recovery and matrix effect profile for this polar metabolite.

Extraction MethodMean Recovery (%)Matrix Effect (%)RSD (%)Primary Limitation
Protein Precipitation (PPT) 92.4-45.2 (Suppression)14.5Severe phospholipid ion suppression.
Liquid-Liquid Extraction (LLE) 38.1-5.118.2Poor partitioning of polar metabolite into organic phase.
Mixed-Mode Cation Exchange 94.8 -2.3 3.1 None. Optimal for basic polar amines.

Data represents triplicate extractions of human plasma spiked at 50 ng/mL.

Troubleshooting & FAQs

Q1: I am experiencing severe ion suppression at the retention time of (S)-Desmethyl Doxylamine. How do I resolve this?

Application Scientist Answer: Ion suppression in plasma assays is almost always driven by endogenous glycerophospholipids. If you are using Protein Precipitation (PPT), you are injecting these directly into your LC-MS/MS. Because (S)-Desmethyl Doxylamine is relatively polar, it elutes early, right in the primary phospholipid elution zone. Solution: Switch to the MCX SPE protocol detailed above. The 100% MeOH wash step (Step 6) completely removes phospholipids while your analyte is safely locked to the ion-exchange resin. For a deeper understanding of this mechanism, refer to the .

Q2: My extraction recovery for the parent drug (Doxylamine) is 85%, but my recovery for (S)-Desmethyl Doxylamine is only 35% using Liquid-Liquid Extraction (LLE). Why the discrepancy?

Application Scientist Answer: This is a classic physicochemical mismatch. Parent doxylamine is a tertiary amine and is highly lipophilic, making it easily extractable via LLE using solvents like Methyl tert-butyl ether (MTBE). However, N-demethylation yields a secondary amine. According to , this loss of a methyl group significantly increases the molecule's polarity and hydrogen-bonding capacity. Solution: The metabolite prefers the aqueous phase during LLE. You must abandon LLE for this metabolite and utilize Mixed-Mode SPE, which relies on charge rather than purely lipophilicity for capture.

Q3: During chiral LC-MS/MS analysis, I am observing a secondary peak indicating epimerization (chiral inversion) of the (S)-enantiomer into the (R)-enantiomer. Is my sample prep causing this?

Application Scientist Answer: Yes, it is highly likely. Enantiomers with basic amine centers can undergo racemization/epimerization if subjected to prolonged heat in the presence of strong bases or acids. Solution:

  • Temperature Control: Never let your nitrogen evaporator exceed 40°C during Step 8.

  • Evaporation Time: The elution solvent (5% NH₄OH in MeOH) is highly basic. Leaving the analyte in this basic solution at elevated temperatures for extended periods will drive chiral inversion. Evaporate immediately after elution, and reconstitute in a slightly acidic or buffered mobile phase to stabilize the chiral center.

Q4: I have great recovery, but my peak shape is terrible (severe tailing) upon injection.

Application Scientist Answer: This is a solvent effect, often called "strong solvent breakthrough." If you reconstitute your sample in 100% Methanol or Acetonitrile, but your chiral chromatography starts at 90% aqueous, the analyte will travel through the column un-retained until the injection plug dilutes. Solution: Always reconstitute your dried extract in a solvent that closely matches your initial LC mobile phase conditions. If solubility is an issue, use a maximum of 20% organic in your reconstitution solvent.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). May 2018. URL: [Link]

  • Doxylamine Compound Summary. National Center for Biotechnology Information (NCBI) PubChem Database. URL: [Link]

  • Oasis MCX Sorbent Technology and Application Guidelines. Waters Corporation. URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Ionization Efficiency for (S)-Desmethyl Doxylamine in Mass Spectrometry

Welcome to the technical support center dedicated to enhancing the analysis of (S)-Desmethyl Doxylamine using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to enhancing the analysis of (S)-Desmethyl Doxylamine using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal ionization efficiency, leading to robust and reliable data.

(S)-Desmethyl Doxylamine is an active metabolite of the first-generation antihistamine, Doxylamine.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic and toxicokinetic studies.[2] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity and selectivity.[2][3]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing and optimizing an LC-MS/MS method for (S)-Desmethyl Doxylamine.

Q1: What are the recommended starting LC-MS/MS parameters for (S)-Desmethyl Doxylamine analysis?

A1: For initial method development, it's practical to adapt parameters from established methods for the parent drug, Doxylamine.[4] A C18 reversed-phase column with gradient elution is a good starting point. The mobile phase typically consists of an aqueous component with an additive like formic acid and an organic component such as acetonitrile or methanol.[4][5] Electrospray ionization (ESI) in positive mode is generally preferred for Doxylamine and its metabolites due to their polar and ionizable nature.[4][6]

Q2: What are the expected Multiple Reaction Monitoring (MRM) transitions for (S)-Desmethyl Doxylamine?

A2: While specific literature on the MRM transitions for (S)-Desmethyl Doxylamine is limited, they can be predicted based on the fragmentation of Doxylamine. Doxylamine typically shows a precursor ion [M+H]⁺ at m/z 271.0 and a prominent product ion at m/z 182.0.[4][5][7] Since (S)-Desmethyl Doxylamine has a molecular weight of 256.34 g/mol , its protonated molecule [M+H]⁺ would be expected at approximately m/z 257.2.[1][4] A plausible product ion, following a similar fragmentation pattern to Doxylamine, could be around m/z 182.0 or another stable fragment.[4] It is critical to confirm these transitions by infusing a standard of (S)-Desmethyl Doxylamine and performing a product ion scan to determine the optimal precursor and product ions, as well as the ideal collision energy. [4]

Q3: Which ionization mode, ESI or APCI, is more suitable for (S)-Desmethyl Doxylamine?

A3: Electrospray ionization (ESI) is the preferred technique for compounds like (S)-Desmethyl Doxylamine, which are polar and readily ionizable.[4][6] ESI is well-suited for such molecules and typically provides excellent sensitivity.[6] Atmospheric Pressure Chemical Ionization (APCI) is a potential alternative but is generally more effective for less polar compounds.[6][8]

Q4: Why is a mobile phase additive like formic acid recommended?

A4: Formic acid is a common mobile phase additive in reversed-phase LC-MS for several key reasons:

  • Improved Ionization Efficiency: For amine-containing compounds like (S)-Desmethyl Doxylamine, a small amount of formic acid in the mobile phase enhances the formation of protonated molecules ([M+H]⁺) in the ESI source, leading to a stronger signal.[9]

  • Enhanced Chromatographic Peak Shape: By maintaining a low pH, formic acid can suppress the ionization of residual silanol groups on the silica-based stationary phase, which can cause peak tailing for basic analytes.[9]

  • Proton Source: It provides a consistent source of protons, which is essential for the electrospray ionization process in positive ion mode.[9] A concentration of 0.1% (v/v) formic acid is widely recommended.[9][10]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments, following a logical, problem-to-solution format.

Issue 1: Low or No Signal Intensity for (S)-Desmethyl Doxylamine

A weak or absent signal is a common frustration in LC-MS/MS analysis.[8] This can stem from several factors, from sample preparation to instrument settings.

Potential Causes & Step-by-Step Solutions:
  • Incorrect MS/MS Parameters:

    • Verify Precursor/Product Ions: Double-check the calculated m/z for the precursor ([M+H]⁺) and the expected product ions.

    • Optimize by Infusion: Directly infuse a standard solution of (S)-Desmethyl Doxylamine into the mass spectrometer. This allows for precise determination of the optimal MRM transitions and collision energy without the complexity of the LC system.[4]

  • Inefficient Ionization:

    • Check Mobile Phase pH: The secondary amine in (S)-Desmethyl Doxylamine requires an acidic mobile phase for efficient protonation. Ensure your mobile phase contains an appropriate additive like 0.1% formic acid.[9]

    • Evaluate Organic Solvent: The choice and percentage of organic solvent (acetonitrile or methanol) can influence desolvation efficiency. Experiment with different gradients to ensure the analyte elutes in a region with sufficient organic content to promote efficient spray formation.

  • Ion Source Issues:

    • Stable Spray: Visually inspect the ESI probe to ensure a stable and fine spray. An unstable or dripping spray will lead to a fluctuating or non-existent signal.[4][11]

    • Source Contamination: The ion source is susceptible to contamination from salts and non-volatile components in the sample matrix.[12] If the spray is unstable or the signal is consistently low, clean the ion source components (capillary, skimmer, etc.) according to the manufacturer's guidelines.[4]

    • Source Parameters: Optimize source parameters such as gas flows (nebulizer and drying gas) and temperatures. Inadequate desolvation can lead to signal suppression.[8][13]

  • Sample Preparation Inefficiencies:

    • Analyte Loss: Your analyte may be lost during the extraction process. To isolate this issue, prepare a simple standard of (S)-Desmethyl Doxylamine in the mobile phase and inject it. If you see a strong signal, the problem likely lies within your sample preparation method.[4]

    • Protein Precipitation: A common and effective method for plasma samples is protein precipitation with a solvent like acetonitrile.[2] Ensure a sufficient volume of cold acetonitrile is used to effectively crash out proteins.

Issue 2: Poor Reproducibility and Signal Fluctuation

Inconsistent results can compromise the validity of your data, especially in regulated environments requiring adherence to guidelines from bodies like the FDA.[14][15]

Potential Causes & Step-by-Step Solutions:
  • LC System Instability:

    • Pump Performance: Air bubbles in the pump can cause flow rate fluctuations, leading to unstable retention times and signal intensities.[4] Ensure the pumps are properly primed and the mobile phase is degassed.

    • System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and affect chromatographic performance.[4]

  • Matrix Effects:

    • Ion Suppression: Co-eluting compounds from the biological matrix can suppress the ionization of (S)-Desmethyl Doxylamine.[6][8]

    • Mitigation Strategies:

      • Improve chromatographic separation to move the analyte away from interfering matrix components.

      • Optimize the sample preparation method to more effectively remove matrix components.

      • Use a stable isotope-labeled internal standard (e.g., (S)-Desmethyl Doxylamine-d3) to compensate for matrix effects.[3]

  • Inconsistent Sample Preparation:

    • Standard Operating Procedures (SOPs): Ensure all sample preparation steps are performed consistently across all samples. This includes precise pipetting, consistent vortexing times, and controlled evaporation steps.

    • Internal Standard Addition: Add the internal standard early in the sample preparation process to account for variability in extraction efficiency.

Issue 3: In-Source Fragmentation of (S)-Desmethyl Doxylamine

In-source fragmentation occurs when the analyte fragments within the ion source before entering the mass analyzer.[16][17] This can lead to a decreased abundance of the intended precursor ion and complicate quantification.

Potential Causes & Step-by-Step Solutions:
  • High Source Temperatures or Voltages:

    • Systematic Optimization: Methodically reduce source parameters like capillary voltage and cone/orifice voltage.[17] Monitor the intensity of the precursor ion and any potential fragment ions to find the optimal balance that maximizes the precursor signal while minimizing fragmentation.

    • Design of Experiments (DoE): For a more comprehensive optimization, a Design of Experiments approach can be used to evaluate the effects of multiple source parameters and their interactions.[18][19]

  • Analyte Instability:

    • Gentle Conditions: (S)-Desmethyl Doxylamine, like many secondary amines, can be susceptible to fragmentation.[16] Employ the mildest ionization conditions possible that still provide adequate signal intensity.

Experimental Protocols & Data

Protocol 1: Direct Infusion for MRM Optimization

This protocol outlines the steps for optimizing the mass spectrometer parameters for (S)-Desmethyl Doxylamine without the LC system.

  • Prepare a Standard Solution: Create a 1 µg/mL solution of (S)-Desmethyl Doxylamine in 50:50 acetonitrile:water with 0.1% formic acid.

  • Set Up the Infusion: Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ion source at a flow rate of 5-10 µL/min.

  • Perform a Full Scan (Q1 Scan): Acquire a full scan spectrum to confirm the mass of the protonated molecule ([M+H]⁺), expected around m/z 257.2.

  • Perform a Product Ion Scan: Select the [M+H]⁺ ion in Q1 and scan Q3 to identify the most abundant and stable fragment ions.

  • Optimize Collision Energy: For the most intense product ions, perform a series of experiments where you vary the collision energy to find the value that yields the highest product ion intensity.

  • Optimize Source Parameters: While infusing, adjust source parameters (e.g., capillary voltage, gas flows, temperatures) to maximize the signal of the chosen MRM transition.

Data Summary: Recommended Starting Parameters

The following table provides a starting point for your LC-MS/MS method development. These parameters should be optimized for your specific instrument and application.[4]

ParameterRecommended Starting ValueRationale
LC Column C18, ≤ 3 µm particle sizeGood retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for ionization and improves peak shape.[9]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidElutes the analyte from the reversed-phase column.
Flow Rate 0.3 - 0.6 mL/minTypical for analytical scale LC-MS.
Ionization Mode Positive Electrospray Ionization (ESI+)Amine group is readily protonated.[4]
Precursor Ion (Q1) ~m/z 257.2Expected [M+H]⁺ for (S)-Desmethyl Doxylamine.[1][4]
Product Ion (Q3) To be determined by infusionEmpirically determined for optimal sensitivity.
Collision Energy To be determined by infusionAnalyte and instrument dependent.

Visualizations

Electrospray Ionization (ESI) Process for (S)-Desmethyl Doxylamine

ESI_Process cluster_LC LC Eluent cluster_Source ESI Source LC_Eluent Analyte (A) in Acidified Mobile Phase (H⁺) Capillary Charged Capillary (+3-5 kV) LC_Eluent->Capillary Flow Taylor_Cone Taylor Cone Formation Capillary->Taylor_Cone Nebulization Droplet_Fission Solvent Evaporation & Coulombic Fission Taylor_Cone->Droplet_Fission Desolvation Gas_Phase_Ion Gas-Phase Ion [A+H]⁺ Droplet_Fission->Gas_Phase_Ion Ion Evaporation MS_Inlet Mass Spectrometer Inlet Gas_Phase_Ion->MS_Inlet Sampling

Caption: ESI process for (S)-Desmethyl Doxylamine.

Troubleshooting Workflow for Low Signal Intensity

Troubleshooting_Workflow Start Start: Low/No Signal Check_Standard Inject Standard in Mobile Phase Start->Check_Standard Signal_OK Signal OK? Check_Standard->Signal_OK Problem_SamplePrep Issue is in Sample Preparation Signal_OK->Problem_SamplePrep Yes Problem_Instrument Issue is in LC-MS System Signal_OK->Problem_Instrument No Check_Infusion Infuse Standard Directly Problem_Instrument->Check_Infusion Infusion_OK Signal OK? Check_Infusion->Infusion_OK Problem_LC Check LC System (Flow, Leaks, Column) Infusion_OK->Problem_LC Yes Problem_MS Check MS System (Source, Tuning, MRM) Infusion_OK->Problem_MS No

Caption: Troubleshooting workflow for low signal.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Application Note: Quantitative Analysis of (S)- Desmethyl Doxylamine in Human Plasma by LC - Benchchem. (n.d.).
  • CAS number and molecular weight of (S)-Desmethyl Doxylamine - Benchchem. (n.d.).
  • A Guide to Inter-Laboratory Comparison of (S)-Desmethyl Doxylamine Measurements - Benchchem. (n.d.).
  • Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC. (n.d.).
  • High Sensitivity Identification of Drug Metabolites with Increasing Ionization Efficiency using A Novel LC-ESI Interface and Q-TOF - Shimadzu. (n.d.).
  • Bioanalytical Method Validation - FDA. (n.d.).
  • Technical Support Center: Optimizing LC-MS/MS Parameters for Desmethyl Doxylamine - Benchchem. (n.d.).
  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11).
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). Spectroscopy Online.
  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.).
  • Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine - ResearchGate. (n.d.).
  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed. (2022, October 25).
  • A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - ResearchGate. (n.d.).
  • Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. (2020, May 26).
  • In-source fragmentation - Jeol USA. (n.d.).
  • Technical Support Center: Optimizing Nitrosamine Ionization with Mobile Phase Additives - Benchchem. (n.d.).
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - MDPI. (2023, January 19).
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6).
  • Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Head-to-Head Comparison: Doxylamine vs. (S)-Desmethyl Doxylamine Efficacy and Pharmacokinetics

Executive Summary & Mechanistic Overview Doxylamine is a highly efficacious first-generation ethanolamine-class antihistamine, widely utilized in clinical and over-the-counter settings for its potent sedative, antiemetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Doxylamine is a highly efficacious first-generation ethanolamine-class antihistamine, widely utilized in clinical and over-the-counter settings for its potent sedative, antiemetic, and anti-allergic properties[1]. Administered primarily as a racemic mixture (doxylamine succinate), its pharmacological profile is dictated by the stereochemistry of its enantiomers and its subsequent hepatic metabolism.

While the parent drug is responsible for the rapid onset of H1 receptor inverse agonism, its primary active metabolite, (S)-Desmethyl Doxylamine , plays a critical role in the drug's extended duration of action and side-effect profile[2],[3]. Understanding the differential efficacy, receptor binding affinities, and pharmacokinetic variables between the parent enantiomers and this specific chiral metabolite is essential for optimizing therapeutic applications and mitigating anticholinergic toxicity.

This guide provides an objective, data-driven comparison of Doxylamine and (S)-Desmethyl Doxylamine, detailing their pharmacodynamics, metabolic pathways, and the analytical methodologies used to quantify their performance.

Pharmacodynamic Profiling: Receptor Binding & Efficacy

Doxylamine exerts its primary effects by acting as an inverse agonist at the histamine H1 receptor, while concurrently exhibiting off-target antagonism at muscarinic acetylcholine receptors (M1–M5)[1]. The efficacy of these interactions is highly stereoselective.

Experimental models utilizing isolated guinea pig ileum have demonstrated that the (R)-(+)-enantiomer possesses superior antihistaminic activity (95.83% inhibition) compared to the racemic mixture (91.66%) and the (S)-(-)-enantiomer (87.50%)[4],[5]. Following hepatic N-demethylation, the resulting (S)-Desmethyl Doxylamine metabolite retains significant pharmacological activity, contributing to both the sustained sedative effects and the anticholinergic burden (e.g., dry mouth, blurred vision) characteristic of the drug class[6],[3].

H1_Pathway Histamine Histamine (Endogenous Agonist) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Doxylamine Doxylamine / (S)-Desmethyl Doxylamine Blockade Receptor Blockade (Inverse Agonism) Doxylamine->Blockade Induces Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Increase (Smooth Muscle Contraction) PLC->Calcium Blockade->H1R Inhibits

Histamine H1 receptor signaling pathway and inverse agonism by Doxylamine.

Table 1: Quantitative Pharmacodynamic Comparison
ParameterRacemic Doxylamine(R)-(+)-Doxylamine(S)-(-)-Doxylamine(S)-Desmethyl Doxylamine
H1 Receptor Inhibition 91.66%95.83%87.50%Retains high affinity (comparable to S-parent)
Muscarinic M1 Affinity (Ki) 490 nM--Clinically relevant anticholinergic activity
Muscarinic M2 Affinity (Ki) 2100 nM---
Muscarinic M3 Affinity (Ki) 650 nM---
Muscarinic M4 Affinity (Ki) 380 nM---
Muscarinic M5 Affinity (Ki) 180 nM---

Data sourced from authoritative pharmacological evaluations and receptor binding assays[4],[6],[1].

Pharmacokinetics & Metabolic Conversion

The systemic exposure to (S)-Desmethyl Doxylamine is entirely dependent on the hepatic metabolism of the parent drug. Doxylamine has an oral bioavailability of approximately 24.7% and an elimination half-life of 10 to 12 hours[1]. In the liver, it undergoes extensive biotransformation mediated primarily by the cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C9 [1],[2].

The N-demethylation pathway is highly sensitive to genetic polymorphisms. For instance, patients who are CYP2D6 poor metabolizers exhibit significantly lower plasma concentrations of (S)-Desmethyl Doxylamine, leading to altered efficacy profiles and increased exposure to the parent compound[2].

Metabolism Racemate Racemic Doxylamine (Oral Administration) S_Parent (S)-(-)-Doxylamine Racemate->S_Parent R_Parent (R)-(+)-Doxylamine Racemate->R_Parent CYP Hepatic CYP450 Enzymes (CYP2D6, CYP1A2, CYP2C9) S_Metabolite (S)-Desmethyl Doxylamine (Active Metabolite) CYP->S_Metabolite N-demethylation R_Metabolite (R)-Desmethyl Doxylamine (Active Metabolite) CYP->R_Metabolite N-demethylation S_Parent->CYP R_Parent->CYP

Hepatic CYP450-mediated N-demethylation of Doxylamine enantiomers.

Table 2: Pharmacokinetic & Metabolic Profile
ParameterDoxylamine (Parent)(S)-Desmethyl Doxylamine (Metabolite)
Metabolic Origin Administered DrugCYP2D6, CYP1A2, CYP2C9 N-demethylation
Elimination Half-Life 10 - 12 hoursExtended (contributes to prolonged sedation)
Bioavailability 24.7% (Oral)N/A (Generated in vivo)
Impact of CYP2D6 Poor Metabolism Increased parent drug exposureSignificantly lower plasma concentrations
Primary Excretion Route Urine (60% unchanged & metabolites)Renal (Urine)

Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds relies on self-validating experimental systems. Below are the detailed protocols used to assess both the pharmacodynamic efficacy and pharmacokinetic quantification of these molecules.

Protocol A: Ex Vivo Guinea Pig Ileum Assay for Antihistaminic Efficacy

Objective: To quantify the H1 receptor antagonism of Doxylamine enantiomers without the confounding variables of hepatic metabolism or plasma protein binding[4],[5]. Causality & Validation: The isolated guinea pig ileum is a classical pharmacological model due to its dense expression of H1 receptors. By utilizing an isolated tissue bath, researchers can directly measure smooth muscle contraction dynamics. The shift of the dose-response curve to the right without a depression of the maximum response serves as an internal validation of competitive antagonism.

  • Tissue Preparation: Isolate the terminal ileum from a euthanized guinea pig. Flush the lumen with Tyrode's solution to remove contents and mount a 2 cm segment in an organ bath containing oxygenated (95% O2, 5% CO2) Tyrode's solution maintained at 37°C.

  • Equilibration: Apply a resting tension of 1g and allow the tissue to equilibrate for 45-60 minutes, washing with fresh buffer every 15 minutes. Rationale: This stabilizes the basal myogenic tone, ensuring reproducible contractile responses.

  • Baseline Histamine Curve: Construct a cumulative concentration-response curve using exogenous histamine to establish the maximum contractile response (Emax) and baseline EC50.

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the test compound (e.g., (R)-Doxylamine or (S)-Desmethyl Doxylamine) for 15 minutes.

  • Post-Incubation Curve: Repeat the histamine concentration-response curve.

  • Data Analysis: Calculate the percentage of inhibition and Schild plot parameters (pA2) to determine the antagonist affinity.

Protocol B: LC-MS/MS Quantification of (S)-Desmethyl Doxylamine in Human Plasma

Objective: To accurately measure the pharmacokinetic exposure of the active metabolite in patient samples[7]. Causality & Validation: LC-MS/MS provides the requisite sensitivity and specificity to differentiate the parent drug from its structurally similar desmethyl metabolites. The inclusion of an isotopically labeled internal standard (IS) perfectly corrects for any variations in extraction recovery or mass spectrometer ion suppression caused by the plasma matrix.

  • Sample Thawing & Aliquoting: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity. Transfer a 100 µL aliquot into a microcentrifuge tube[7].

  • Internal Standard Addition: Add a predefined concentration of Doxylamine-d5 (isotopically labeled IS).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile and vortex for 1 minute. Rationale: Acetonitrile denatures plasma proteins (such as albumin), releasing bound drug/metabolite into the solvent and preventing protein precipitation from clogging the LC column[7].

  • Centrifugation: Centrifuge the samples at approximately 14,500 x g for 4 minutes to pellet the denatured proteins[7].

  • Supernatant Transfer & Analysis: Transfer the clear supernatant to a clean autosampler vial. Inject onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow Plasma Thaw Human Plasma (100 µL Aliquot) Precipitation Protein Precipitation (+ 300 µL Acetonitrile) Plasma->Precipitation IS Add Internal Standard (Doxylamine-d5) Precipitation->IS Centrifuge Centrifugation (14,500 x g, 4 min) IS->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS

LC-MS/MS bioanalytical workflow for quantifying (S)-Desmethyl Doxylamine.

References

  • Resolution, Characterization and Biological Evaluation of Doxylamine Isomers.
  • Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. Journal of Pharmaceutical Research.
  • (S)-Doxylamine: A Technical Whitepaper on Muscarinic and Histamine Receptor Binding Affinity. Benchchem.
  • Doxylamine. Wikipedia.
  • Comparative Analysis of (S)
  • doxylamine | Actions and Spectrum. medtigo.
  • Application Note: Quantitative Analysis of (S)- Desmethyl Doxylamine in Human Plasma by LC. Benchchem.

Sources

Comparative

Comprehensive Cross-Validation Guide: Analytical Methodologies for (S)-Desmethyl Doxylamine

Executive Summary & Mechanistic Context (S)-Desmethyl Doxylamine is a primary, pharmacologically active metabolite of the first-generation antihistamine doxylamine. Because doxylamine is clinically administered as a race...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

(S)-Desmethyl Doxylamine is a primary, pharmacologically active metabolite of the first-generation antihistamine doxylamine. Because doxylamine is clinically administered as a racemic mixture, its hepatic metabolism—driven primarily by the cytochrome P450 system (including CYP2D6, CYP1A2, and CYP2C9)—exhibits pronounced stereoselectivity[1]. This enzymatic N-demethylation yields both (S)- and (R)-desmethyl doxylamine, which are subsequently subject to O-glucuronidation prior to renal excretion[2].

Accurately quantifying the (S)-enantiomer in complex biological matrices is critical for advanced pharmacokinetic (PK) profiling, toxicokinetic assessments, and evaluating potential drug-drug interactions. As drug development programs transition from early-phase formulation testing to late-stage clinical trials, laboratories frequently must bridge different analytical platforms. This necessitates rigorous cross-validation to ensure that data generated by orthogonal methods remain scientifically defensible and statistically comparable[3].

G Dox Doxylamine (Racemic Mixture) CYP Hepatic CYP450 (CYP2D6, CYP1A2, CYP2C9) Dox->CYP N-demethylation S_Des (S)-Desmethyl Doxylamine (Target Analyte) CYP->S_Des Stereoselective Cleavage R_Des (R)-Desmethyl Doxylamine (Enantiomer) CYP->R_Des Gluc O-Glucuronide Conjugates (Renal Excretion) S_Des->Gluc Conjugation R_Des->Gluc

Metabolic conversion of Doxylamine to (S)-Desmethyl Doxylamine and subsequent conjugation.

The Regulatory Imperative of Cross-Validation

According to the and the EMA/ICH M10 guidelines, cross-validation is mandatory when multiple analytical methods are employed across different studies or laboratories[4],[5]. The core objective is not merely to prove that a new method works, but to demonstrate inter-method reliability—ensuring that the choice of instrumentation does not introduce systemic bias into the PK dataset[3].

The standard acceptance criterion dictates that the mean accuracy of the comparative method must fall within ±20% of the reference method for incurred study samples or spiked Quality Control (QC) samples[6].

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical method for (S)-Desmethyl Doxylamine depends heavily on the required sensitivity, matrix complexity, and throughput demands.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The undisputed gold standard for bioanalysis[4]. By coupling a polysaccharide-based chiral stationary phase (CSP) with electrospray ionization (ESI+), LC-MS/MS achieves sub-nanogram sensitivity[7]. The CSP creates a chiral environment where transient diastereomeric complexes form between the enantiomers and the chiral selector. The differential stability of these complexes enables baseline enantiomeric resolution[8].

  • Chiral HPLC-UV: Utilizes a Diode Array Detector (DAD) typically set at 220 nm[9]. While highly reproducible and excellent for bulk drug substance or high-concentration in vitro assays, it lacks the sensitivity required for terminal-phase PK profiling in human plasma.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers exceptional theoretical plates for resolution but presents significant mechanistic hurdles. Because (S)-desmethyl doxylamine contains a secondary amine, it is prone to severe peak tailing and thermal degradation in the GC inlet. Consequently, labor-intensive derivatization (e.g., using trifluoroacetic anhydride) is required to mask the active hydrogen, making it less favorable for high-throughput bioanalysis.

Quantitative Method Comparison
ParameterLC-MS/MS (Chiral CSP)Chiral HPLC-UVGC-MS (Derivatized)
Detection Mechanism ESI+ / MRM ( [M+H]+ m/z 257)Absorbance (DAD at 220 nm)Electron Impact (EI)
Typical LLOQ 0.1 – 0.5 ng/mL10 – 50 ng/mL1 – 5 ng/mL
Linearity Range 0.5 – 1000 ng/mL50 – 5000 ng/mL5 – 2000 ng/mL
Sample Prep Protein Precipitation (PPT)PPT or Liquid-Liquid ExtractionDerivatization required
Primary Application Late-stage clinical PK profilingFormulation & in vitro assaysAlternative structural confirmation

Self-Validating Experimental Protocol: LC-MS/MS vs. HPLC-UV

To objectively compare LC-MS/MS and Chiral HPLC-UV, the following protocol establishes a self-validating workflow. Every step is designed with built-in causality to mitigate matrix effects and ensure systemic integrity.

G SST System Suitability Test (SST) Verify Chiral Resolution (Rs > 1.5) Plasma Incurred / Spiked Plasma + Internal Standard SST->Plasma Pass Prep Protein Precipitation (3:1 Cold ACN to Plasma) Plasma->Prep Denature Proteins Split Aliquot Split (Identical Matrix) Prep->Split Centrifuge & Extract LCMS Method A: LC-MS/MS (Polysaccharide CSP, ESI+) Split->LCMS HPLC Method B: Chiral HPLC-UV (DAD at 220 nm) Split->HPLC Eval Statistical Cross-Validation (Mean Accuracy ±20% limit) LCMS->Eval Quantify [M+H]+ 257 HPLC->Eval Quantify Absorbance

Self-validating experimental workflow for the cross-validation of analytical methods.

Phase 1: System Suitability Testing (SST)

Causality: Before committing precious biological samples, the system's baseline performance must be verified to prevent false negatives or poor integration.

  • Action: Inject a neat standard mixture of (S)- and (R)-desmethyl doxylamine.

  • Acceptance Criteria: The chiral resolution ( Rs​ ) between the two enantiomeric peaks must be ≥1.5 (baseline resolution), and the signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥5 for UV and ≥10 for MS.

Phase 2: Sample Preparation (Protein Precipitation)

Causality: Plasma contains complex proteins that can irreversibly foul chiral columns and cause severe ion suppression in the mass spectrometer.

  • Aliquot: Transfer 100 µL of human plasma (spiked with known concentrations of (S)-Desmethyl Doxylamine) into a 96-well plate[7].

  • Internal Standard (IS): Add 25 µL of a stable isotope-labeled IS (e.g., Doxylamine-d5) to each well. Why? The IS co-elutes and undergoes the exact same ionization suppression as the target analyte, perfectly correcting for extraction recovery and matrix variations.

  • Precipitation: Add 300 µL of cold acetonitrile (4°C) to each well[7]. The 3:1 organic-to-aqueous ratio rapidly denatures plasma proteins while keeping the lipophilic (S)-desmethyl doxylamine highly soluble.

  • Extraction: Vortex for 5 minutes to ensure complete mixing, then centrifuge at 4000 rpm for 10 minutes to pellet the denatured proteins[7].

  • Split: Carefully transfer the clear supernatant into two separate analytical plates—one for LC-MS/MS and one for HPLC-UV. This ensures both instruments analyze the exact same matrix extract, isolating the instrument as the sole variable.

Phase 3: Instrumental Execution
  • Method A (LC-MS/MS): Inject 5 µL onto a cellulose Tris(4-chloro-3-methylphenylcarbamate) chiral column[9]. Use a mobile phase of 20 mM ammonium bicarbonate buffer and acetonitrile[9]. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the protonated precursor [M+H]+≈m/z257 .

  • Method B (HPLC-UV): Inject 20 µL onto an identical chiral column. Monitor absorbance at the optimal wavelength of 220 nm[9].

Phase 4: Data Evaluation & QC Bracketing

Causality: To prove the system remained stable throughout the run, QC samples are injected at the beginning, middle, and end of the sequence.

  • Calculate the concentration of (S)-Desmethyl Doxylamine in the split samples using their respective calibration curves.

  • Cross-Validation Acceptance: The calculated mean accuracy of the HPLC-UV method must be within ±20% of the LC-MS/MS method for at least 67% of the comparative samples to be deemed successfully cross-validated[6],[3].

References

  • Guideline on Bioanalytical Method Validation - PMDA Source: Pharmaceuticals and Medical Devices Agency (PMDA) / Ministry of Health, Labour and Welfare URL:[Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL:[Link]

  • Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma Source: Journal of Analytical Methods in Chemistry (via ResearchGate) URL:[Link]

Sources

Validation

Inter-Laboratory Comparison of (S)-Desmethyl Doxylamine Measurement: A Comprehensive Analytical Guide

Introduction & Scientific Context Doxylamine is a widely utilized first-generation histamine H1 receptor antagonist, commonly prescribed for its sedative and anti-emetic properties. Administered clinically as a racemic m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Doxylamine is a widely utilized first-generation histamine H1 receptor antagonist, commonly prescribed for its sedative and anti-emetic properties. Administered clinically as a racemic mixture, its pharmacological efficacy and toxicological profile are heavily influenced by its 1[1]. In vivo, doxylamine undergoes extensive hepatic metabolism, primarily via 2, to form N-desmethyl doxylamine and N,N-didesmethyl doxylamine[2].

Recent pharmacokinetic studies emphasize the necessity of enantioselective tracking—specifically the quantification of the (S)-enantiomer of Desmethyl Doxylamine—to fully understand the drug's metabolic fate. Because bioanalytical assays are highly susceptible to day-to-day and lab-to-lab variations, establishing an 3 framework is critical to ensure data reproducibility across global research facilities[3].

Metabolism Dox Doxylamine (Racemic) CYP Hepatic CYP450 (N-dealkylation) Dox->CYP Metabolism DesDox (S)-Desmethyl Doxylamine CYP->DesDox Major Pathway DiDesDox N,N-didesmethyl doxylamine CYP->DiDesDox Secondary

Fig 1. Hepatic N-dealkylation pathway of Doxylamine into its primary desmethyl metabolites.

Comparative Analysis of Analytical Methodologies

The quantification of chiral metabolites requires a delicate balance of high sensitivity, robust enantiomeric resolution, and resistance to matrix effects. Below is an objective comparison of the primary analytical alternatives for measuring (S)-Desmethyl Doxylamine.

Analytical MethodEnantiomeric Resolution (Rs)Sensitivity (LOD)Run TimeMatrix Effect SusceptibilityInter-Lab Scalability
Chiral LC-MS/MS > 1.5 (Baseline)< 1 ng/mL~10 minModerate (Requires IS)High (Gold Standard)
Chiral HPLC-UV > 1.5 (Baseline)~50 ng/mL~25 minLowHigh
SFC-MS/MS > 2.0 (Excellent)< 1 ng/mL~5 minLowLow (Niche Equipment)

Expert Insight: While Chiral HPLC-UV is highly accessible, it lacks the sensitivity required for low-abundance pharmacokinetic profiling[4]. Supercritical Fluid Chromatography (SFC-MS/MS) offers superior speed and green chemistry benefits, but its limited deployment in standard clinical labs makes it unsuitable for broad inter-laboratory comparisons. Therefore, Chiral LC-MS/MS remains the most robust choice, balancing high sensitivity with widespread instrument availability[5].

Inter-Laboratory Comparison (ILC) Logic

An ILC is not merely a test of instrument calibration; it is a comprehensive evaluation of the entire analytical workflow. The goal is to identify and mitigate systematic biases (e.g., matrix-induced ionization suppression, chiral column degradation) that occur across different laboratory environments, ensuring a 6[6].

ILC_Workflow Prep Standardized Sample Preparation (Protein PPT) Dist Blind Sample Distribution Across Labs Prep->Dist Analysis Chiral LC-MS/MS Analysis Dist->Analysis Data Data Normalization & Z-Score Evaluation Analysis->Data

Fig 2. Logical self-validating workflow for the inter-laboratory comparison study.

Self-Validating Experimental Protocol (Chiral LC-MS/MS)

To ensure trustworthiness and reproducibility across participating laboratories, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) to guide application scientists.

Step 1: Preparation of Calibration Standards and Quality Controls (QCs)
  • Action: Spike blank human plasma with known concentrations of (S)-Desmethyl Doxylamine reference standards (1 ng/mL to 500 ng/mL). Add a stable isotope-labeled internal standard (IS), such as (S)-Desmethyl Doxylamine-d3, to all samples[5].

  • Causality: The inclusion of a deuterated IS is the cornerstone of self-validation. It co-elutes with the target analyte, perfectly correcting for any variations in extraction recovery and neutralizing matrix-induced ionization suppression in the MS source.

Step 2: Protein Precipitation (Sample Extraction)
  • Action: To a 100 µL aliquot of the plasma sample, add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute, then centrifuge at 14,500 x g for 5 minutes at 4°C[7]. Transfer the clean supernatant to an autosampler vial.

  • Causality: Cold acetonitrile efficiently disrupts protein-drug binding and precipitates massive plasma proteins (like albumin) while maintaining the solubility of the polar desmethyl metabolite. The low temperature prevents the degradation of the analyte and maximizes precipitation yield, protecting the sensitive chiral stationary phase from fouling.

Step 3: Chromatographic Separation
  • Action: Inject 5 µL of the supernatant onto a polysaccharide-based chiral column (e.g.,4)[4]. Utilize an isocratic mobile phase consisting of 20 mM ammonium bicarbonate buffer and acetonitrile.

  • Causality: Chiral recognition relies on delicate hydrogen bonding, dipole-dipole, and steric interactions within the macrocyclic cavities of the stationary phase. An isocratic elution is chosen over a gradient because gradient changes can disrupt the dynamic equilibrium of the chiral selector, leading to severe baseline drift and poor run-to-run reproducibility in an inter-laboratory setting.

Step 4: Tandem Mass Spectrometry (MS/MS) Detection
  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for Desmethyl Doxylamine at8[8].

  • Causality: Desmethyl doxylamine readily accepts a proton to form an [M+H]+ ion at m/z 257.2. Fragmentation in the collision cell reliably yields a stable product ion at m/z 182.0. This specific MRM transition acts as a highly selective mass filter, eliminating isobaric endogenous interferences from the plasma matrix and ensuring absolute quantitative confidence.

References

  • Title: doxylamine succinate and pyridoxine hydrochloride - PRODUCT MONOGRAPH Source: Health Canada URL: [Link]

  • Title: Resolution, Characterization and Biological Evaluation of Doxylamine Isomers Source: Journal of Pharmaceutical Research URL: [Link]

  • Title: Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma Source: ResearchGate URL: [Link]

  • Title: Interlaboratory evaluation of LC-MS-based biomarker assays Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories Source: PMC (National Institutes of Health) URL: [Link]

Sources

Comparative

Comparative metabolic profiling of Doxylamine enantiomers

Comparative Metabolic Profiling of Doxylamine Enantiomers: A Technical Guide for Chiral Resolution and Pharmacokinetic Evaluation Doxylamine is a first-generation ethanolamine-class antihistamine widely utilized in clini...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Metabolic Profiling of Doxylamine Enantiomers: A Technical Guide for Chiral Resolution and Pharmacokinetic Evaluation

Doxylamine is a first-generation ethanolamine-class antihistamine widely utilized in clinical settings as a hypnotic and antiemetic. Administered conventionally as a racemic mixture (doxylamine succinate), its pharmacological profile is actually a composite of its two stereoisomers: (R)-(+)-doxylamine and (S)-(-)-doxylamine[1].

In modern drug development, the transition from racemates to single-enantiomer formulations (chiral switching) requires rigorous comparative metabolic profiling. The (R)-(+)-enantiomer exhibits superior histamine H1 receptor antagonism (95.83% inhibition) compared to the (S)-(-)-enantiomer (87.5%) and the racemic baseline (91.66%) [1]. Conversely, the (S)-isomer contributes significantly to off-target muscarinic (anticholinergic) side effects [2]. To objectively evaluate the viability of (R)-doxylamine as a superior monotherapy alternative, scientists must map the stereoselective differences in their biotransformation and clearance.

Hepatic Metabolic Pathways & Cytochrome P450 Kinetics

Doxylamine undergoes extensive hepatic biotransformation before renal excretion. The primary pathways are driven by Cytochrome P450 (CYP) enzymes—specifically CYP2D6, CYP1A2, and CYP2C9 [3].

Because CYP enzymes possess highly specific chiral active sites, the spatial orientation of the (R) and (S) enantiomers leads to differential binding affinities ( Km​ ) and turnover rates ( Vmax​ ). This stereoselectivity dictates the formation rate of the following metabolites:

  • Phase I Metabolism: N-demethylation and N-oxidation generate N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide [4].

  • Phase II Metabolism: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes catalyze the formation of doxylamine O-glucuronide and N-desmethyl-doxylamine O-glucuronide [5].

MetabolicPathway Dox Doxylamine (R/S Enantiomers) CYP CYP450 (CYP2D6, CYP1A2, CYP2C9) Dox->CYP Hepatic Oxidation UGT UGT Enzymes (Glucuronidation) Dox->UGT Phase II NDes N-desmethyldoxylamine CYP->NDes N-demethylation NOx Doxylamine N-oxide CYP->NOx N-oxidation NNDes N,N-didesmethyldoxylamine NDes->NNDes N-demethylation NDes->UGT Phase II OGluc1 Doxylamine O-glucuronide UGT->OGluc1 OGluc2 N-desmethyl-doxylamine O-glucuronide UGT->OGluc2

Figure 1: Primary hepatic metabolic pathways of Doxylamine mediated by CYP450 and UGT enzymes.

Comparative Performance Data

To objectively compare the isolated enantiomers against the racemic alternative, we evaluate target receptor affinity alongside metabolic stability. The table below synthesizes established pharmacological efficacy with comparative pharmacokinetic profiling parameters.

ParameterRacemic Doxylamine (Baseline)(R)-(+)-Doxylamine(S)-(-)-Doxylamine
H1 Receptor Inhibition 91.66%95.83% (Superior)87.50% (Inferior)
Primary Off-Target Effect Moderate AnticholinergicLow AnticholinergicHigh Anticholinergic
Primary Metabolic Route CYP2D6 / CYP1A2 / CYP2C9CYP2D6 / CYP1A2 / CYP2C9CYP2D6 / CYP1A2 / CYP2C9
Major Metabolites N-desmethyl, N-oxide, GlucuronidesN-desmethyl, N-oxide, GlucuronidesN-desmethyl, N-oxide, Glucuronides
Chiral HPLC Elution Order Co-eluting (without chiral CSP)Peak 1Peak 2

Note: While both enantiomers share the same metabolic pathways, their intrinsic clearance rates ( CLint​ ) diverge due to stereoselective CYP450 affinity, necessitating the precise analytical workflows detailed below.

Experimental Protocols: A Self-Validating System

To generate reliable stereoselective metabolic data, the analytical protocol must prevent ex vivo racemization and ensure absolute baseline resolution of the enantiomers. As an Application Scientist, I rely on the following self-validating methodology to quantify enantiomeric excess and metabolic clearance.

Protocol A: Stereoselective Liquid-Liquid Extraction (LLE)

Biological matrices contain endogenous proteins and lipids that severely degrade chiral stationary phases. We utilize a specific Liquid-Liquid Extraction (LLE) to isolate the free base while precipitating proteins [7].

  • Matrix Spiking: Aliquot 500 µL of human plasma or microsomal incubation matrix. Spike with 20 µL of Diphenhydramine hydrochloride (10 µg/mL) as the Internal Standard (IS).

    • Causality: Diphenhydramine shares the ethanolamine backbone of doxylamine, ensuring it mimics the analyte's extraction efficiency. Crucially, it does not co-elute with the doxylamine enantiomers on the chiral column, allowing it to validate extraction recovery without interference [6].

  • Alkalinization: Add 50 µL of 1M NaOH.

    • Causality: Doxylamine is a basic amine. Raising the pH shifts the molecule into its un-ionized free base form, maximizing its partitioning into the organic phase.

  • Solvent Extraction: Add 2.5 mL of dichloromethane:hexane (1:2 v/v).

    • Causality: Hexane alone is too non-polar for optimal recovery, while pure DCM extracts too many polar endogenous lipids. The 1:2 ratio acts as a selective filter, yielding >87% recovery of doxylamine with high matrix cleanliness [7].

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer the upper organic layer to a clean glass tube. Evaporate under a gentle nitrogen stream at 30°C (strictly controlled to prevent thermal degradation of the enantiomers) and reconstitute in 100 µL of the mobile phase.

Protocol B: Chiral HPLC-DAD Quantification

We utilize an amylose tris(3,5-dimethylphenyl carbamate) chiral stationary phase (Chiralpak AD-H). The chiral recognition mechanism relies on hydrogen bonding, π−π interactions, and steric hindrance within the amylose cavity, allowing resolution without chemical derivatization [7].

  • System Setup: Equip the HPLC with a Chiralpak AD-H column (250 × 4.6 mm, 5 µm) and a Diode Array Detector (DAD) set to 220 nm.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-hexane : 2-propanol : diethylamine (98:2:0.025, v/v/v).

    • Causality: Diethylamine (DEA) acts as a basic modifier. It competitively binds to residual silanols on the silica support, suppressing secondary ionic interactions and preventing severe peak tailing of the basic doxylamine enantiomers [7].

  • Chromatographic Run: Set the flow rate to 1.0 mL/min. The column oven must be strictly maintained at 25°C.

    • Causality: Chiral cavity dimensions are highly temperature-sensitive; fluctuations will collapse the enantiomeric resolution.

  • System Validation: The protocol is self-validating if two conditions are met: The resolution factor ( Rs​ ) between the (R) and (S) peaks is > 1.5 (baseline resolution), and the Internal Standard recovery coefficient of variation (CV) is < 2%.

Workflow Sample Plasma/Microsome Sampling Spike Spike Internal Standard (Diphenhydramine) Sample->Spike Extract Liquid-Liquid Extraction (DCM:Hexane 1:2) Spike->Extract HPLC Chiral HPLC-DAD (Chiralpak AD-H) Extract->HPLC Detect Enantiomeric Quantification HPLC->Detect Validate Self-Validation: Recovery >85% RSD <2% Detect->Validate

Figure 2: Self-validating workflow for stereoselective extraction and quantification of Doxylamine.

Strategic Implications for Drug Development

By employing rigorous chiral chromatography and metabolic profiling, drug development professionals can objectively demonstrate the superiority of (R)-(+)-doxylamine. Compared to the racemic alternative, isolating the (R)-enantiomer maximizes H1-antagonist efficacy while excising the anticholinergic toxicity associated with the (S)-enantiomer. This comparative framework provides the necessary experimental grounding for advancing single-enantiomer antihistamine therapies, ensuring both higher potency and a safer metabolic clearance profile.

References

  • Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. Journal of Pharmaceutical and Clinical Research / ResearchGate.[Link] [1]

  • Metabolism of Doxylamine Succinate in Fischer 344 Rats Part II: Nonconjugated Urinary and Fecal Metabolites. Journal of Analytical Toxicology, Oxford Academic.[Link] [4]

  • Metabolism of doxylamine succinate in Fischer 344 rats. Part III: Conjugated urinary and fecal metabolites. PubMed (PMID: 1975634). [Link] [5]

  • Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma. ResearchGate.[Link] [6]

  • ENANTIOSELECTIVE QUANTIFICATION OF DOXYLAMINE IN HUMAN PLASMA BY HPLC. Journal of Liquid Chromatography & Related Technologies, Taylor & Francis.[Link] [7]

Safety & Regulatory Compliance

Safety

(S)-Desmethyl Doxylamine proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for chemical handling is paramount—not only for environmental compliance but for the safety of laboratory personnel and the int...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for chemical handling is paramount—not only for environmental compliance but for the safety of laboratory personnel and the integrity of analytical workflows.

(S)-Desmethyl doxylamine is the primary secondary amine metabolite of the first-generation antihistamine doxylamine[1]. While its parent compound is widely understood, the disposal and handling of its desmethyl metabolite require specialized operational plans. This guide provides a comprehensive, self-validating framework for the safe disposal of (S)-desmethyl doxylamine, focusing on the critical causality behind these procedures: the prevention of highly mutagenic nitrosamine formation.

Physicochemical Properties & Risk Assessment

Before executing any disposal or spill response protocol, it is critical to understand the quantitative and structural properties of the target analyte. (S)-Desmethyl doxylamine is typically handled as a succinate salt to improve stability, which directly influences its solubility and environmental mobility[2].

Table 1: Quantitative Data and Safety Relevance of (S)-Desmethyl Doxylamine

PropertyValueOperational & Safety Relevance
Compound Name (S)-Desmethyl Doxylamine (succinate)Primary metabolite of doxylamine; retains pharmacological activity[1].
CAS Number 2731375-61-2 (succinate salt)Essential for regulatory tracking and hazardous waste manifesting[2].
Molecular Weight 374.43 g/mol (succinate salt)Required for stoichiometric calculations during chemical neutralization[2].
Amine Classification Secondary AmineCritical Hazard: Highly susceptible to nitrosation, forming NDSRIs[3].
Solubility Soluble in Water, DMF, DMSODictates spill cleanup methodology; aqueous washing is highly effective[2].

The Causality of Disposal: Nitrosamine Formation Risk

We do not simply discard (S)-desmethyl doxylamine into standard organic waste streams because of its specific molecular architecture. As a secondary amine, it is highly reactive with nitrosating agents (such as nitrites, nitrous acid, or atmospheric nitrogen oxides under acidic conditions).

When co-mingled in a poorly managed waste carboy, this reaction rapidly synthesizes N-nitroso-desmethyl-doxylamine , a Nitrosamine Drug Substance-Related Impurity (NDSRI). The FDA has established an extremely strict for this specific impurity due to its potent mutagenic and carcinogenic profile[3]. Therefore, our disposal strategy is fundamentally a segregation strategy designed to prevent the de novo synthesis of NDSRIs in the laboratory waste stream.

Standard Operating Procedure: Waste Segregation & Disposal

To ensure absolute safety, the following step-by-step methodology must be strictly adhered to. This workflow is a self-validating system; it relies on strict physical segregation and tracking to prevent chemical cross-reactivity.

Step 1: Source Characterization and Segregation

  • Identify all waste streams containing (S)-desmethyl doxylamine.

  • Critical Action: Ensure this waste is never placed in the same receptacle as sodium nitrite, nitric acid, or other nitrosating agents.

Step 2: Primary Packaging

  • Transfer solid waste (e.g., contaminated pipette tips, spent powder) or liquid solutions into a sealed, amber glass waste container. Amber glass is required to prevent UV-catalyzed radical reactions that can unpredictably alter the waste profile.

Step 3: Labeling and Manifesting

  • Label the container explicitly: "Hazardous Waste: Secondary Amine / Nitrosamine Precursor Risk. DO NOT MIX WITH NITRITES."

Step 4: High-Temperature Incineration

  • Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is routed for high-temperature incineration (>1000°C). This thermal destruction guarantees the complete breakdown of the stable aromatic and amine structures, preventing environmental contamination[4].

Validation Step: Audit laboratory waste logs bi-weekly to confirm zero co-mingling of secondary amines with nitrosating agents. A clean audit validates the protocol's success.

G Start Waste Generation: (S)-Desmethyl Doxylamine Decision1 Contains Nitrosating Agents (e.g., Nitrites)? Start->Decision1 PathA High Risk: NDSRI Formation Immediate Segregation Decision1->PathA Yes PathB Standard API Waste Segregation Decision1->PathB No PackA Sealed Amber Glass Label: Hazardous/Nitrosamine PathA->PackA PackB Standard Solid/Liquid Waste Container PathB->PackB Incineration High-Temperature Incineration (>1000°C) PackA->Incineration PackB->Incineration

Workflow for (S)-Desmethyl Doxylamine waste segregation to prevent NDSRI formation.

Chemical Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization of the API powder or spread of the dissolved liquid. Because doxylamine and its metabolites are highly water-soluble[5], aqueous decontamination is the preferred method.

Step 1: Immediate Isolation and PPE

  • Evacuate non-essential personnel from the immediate area.

  • Don appropriate Personal Protective Equipment (PPE): N95 or P100 particulate respirator (if powder is spilled), nitrile gloves, and chemical splash goggles.

Step 2: Containment and Absorption

  • For Liquids: Surround the spill with inert absorbent pads or chemical sand.

  • For Solids: Do not dry sweep, as this generates hazardous dust. Lightly mist the powder with water to bind it, then mechanically collect it using a disposable scoop.

Step 3: Decontamination

  • Wash the affected surface with copious amounts of water and a mild laboratory detergent.

Step 4: Validation (Self-Validating System)

  • After the final water rinse, swab the decontaminated surface and test the swab using a validated secondary amine colorimetric indicator strip. The spill response is only considered complete and successful when the swab returns a negative result, proving the absolute absence of residual API.

SpillResponse Spill Spill Detected PPE Don PPE (Respirator, Nitrile Gloves, Goggles) Spill->PPE Contain Contain Spill (Absorbent Pads/Sand) PPE->Contain Clean Mechanically Collect Avoid Dust Generation Contain->Clean Wash Wash Area with Copious Water Clean->Wash Dispose Transfer to Hazardous Waste Receptacle Wash->Dispose

Step-by-step chemical spill response protocol for (S)-Desmethyl Doxylamine.

References

  • "N-Nitroso N-Desmethyl Doxylamine Reference Standards and FDA Limits", Veeprho Pharmaceuticals. Available at:[Link]

  • "Doxylamine | C17H22N2O | CID 3162", PubChem, National Institutes of Health. Available at:[Link]

Sources

Handling

Personal protective equipment for handling (S)-Desmethyl Doxylamine

Title: Advanced Laboratory Safety and Operational Guide for Handling (S)-Desmethyl Doxylamine Introduction and Pharmacological Context (S)-Desmethyl Doxylamine is a biologically relevant secondary amine and a primary met...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Laboratory Safety and Operational Guide for Handling (S)-Desmethyl Doxylamine

Introduction and Pharmacological Context

(S)-Desmethyl Doxylamine is a biologically relevant secondary amine and a primary metabolite of the first-generation antihistamine [1]. In drug development, pharmacokinetic research, and analytical chemistry, it is frequently utilized as a reference standard and a target for metabolic profiling. Because it retains affinity for histamine H1-receptors and possesses potential anticholinergic and sedative properties, laboratory personnel must treat this compound as a potent [2].

As a Senior Application Scientist, I have designed this guide to provide a self-validating framework for the safe handling, experimental manipulation, and disposal of (S)-Desmethyl Doxylamine. This protocol ensures both scientific integrity and uncompromising operator safety.

Physicochemical Hazard Profile

Understanding the physical properties of (S)-Desmethyl Doxylamine is the foundational step in risk mitigation. The physical state dictates the aerosolization risk, while lipophilicity (LogP) informs dermal absorption potential.

PropertyValue / DescriptionOperational Implication
Chemical Name Desmethyl doxylamineTarget analyte in metabolic assays.
CAS Number 1221-70-1Unique identifier for [2].
Molecular Formula C16H20N2ODictates combustion products (NOx)[2].
Molecular Weight 256.34 g/mol Required for accurate molarity calculations[2].
LogP (Estimated) ~2.5 (Based on parent API)Highly lipophilic; readily crosses biological membranes and [1].
Target Organs Central Nervous System (CNS)Accidental systemic exposure may cause sedation or mucosal irritation.

Risk-Assessed Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand the causality behind each barrier. The following matrix is engineered specifically for handling neat (undiluted) powders and concentrated stock solutions of doxylamine derivatives.

  • Respiratory Protection: When weighing the neat chemical, personnel must wear a equipped with an organic vapor/acid gas cartridge and a P100 particulate dust/mist filter[1].

    • Causality: The mechanical action of spatulation generates micro-particulates (mitigated by the particulate filter), while the free-base form of the amine can exhibit slight volatility (mitigated by the organic vapor cartridge).

  • Dermal Protection (Gloves): Double-gloving with extended-cuff Nitrile gloves (minimum 5 mil thickness).

    • Causality: The lipophilic nature of the compound (LogP ~2.5) means it can rapidly absorb through the skin if dissolved in organic solvents like DMSO or Methanol. Nitrile provides superior chemical resistance to these reconstitution solvents compared to latex.

  • Body Protection: Impervious laboratory coveralls and disposable [1].

    • Causality: Prevents the accumulation of API dust on standard cotton laboratory coats, which could lead to secondary exposure outside the primary containment zone.

  • Eye Protection: Splash-proof chemical safety goggles.

    • Causality: Prevents conjunctival absorption, which bypasses the stratum corneum and provides a direct, rapid route to systemic circulation.

Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow

To guarantee trustworthiness and reproducibility, every handling step must be executed within a controlled, self-validating environment.

Step 1: Pre-Operational Setup

  • Ensure the Class II Biological Safety Cabinet (BSC) or dedicated powder-weighing fume hood is operational, certified, and pulling adequate inward airflow.

  • Line the work surface with anti-static, absorbent bench paper to contain micro-spills.

  • Verify that all required PPE is donned, including the [1].

Step 2: Weighing and Transfer

  • Utilize an anti-static gun (e.g., Zerostat) on the weighing spatula and the analytical balance draft shield to prevent electrostatic repulsion of the powder.

  • Tare a pre-capped microcentrifuge tube or amber glass vial.

  • Carefully transfer the (S)-Desmethyl Doxylamine powder. Cap the vial before removing it from the balance enclosure to prevent ambient air currents from dispersing the powder.

Step 3: Reconstitution and Dilution

  • Inject the chosen solvent (e.g., HPLC-grade Methanol or DMSO) directly through a septum, or open the vial only within the deepest part of the fume hood (at least 6 inches behind the sash).

  • Vortex the solution until complete dissolution is achieved.

  • Label the primary container with the compound name, concentration, date, and hazard warnings (e.g., "R&D Use Only -")[3].

Operational Workflow Diagram

The following diagram illustrates the logical progression of the handling and decontamination process.

G Start PPE Donning & Fume Hood Setup Weighing Weighing API (Enclosed Balance) Start->Weighing Dilution Reconstitution (Organic Solvents) Weighing->Dilution SpillCheck Spill Detected? Dilution->SpillCheck SpillResp Spill Response Protocol (Wet wipe, Water wash) SpillCheck->SpillResp Yes Waste Hazardous Waste Segregation SpillCheck->Waste No SpillResp->Waste Success Decontamination & PPE Doffing Waste->Success

Workflow for the safe handling, spill response, and disposal of (S)-Desmethyl Doxylamine.

Spill Response and Decontamination Protocol

A rapid, systematic response is required to manage accidental releases and prevent cross-contamination.

  • Minor Powder Spill: Do not dry-sweep, as this aerosolizes the API. Instead, gently cover the spill with absorbent paper towels dampened with water or a 10% methanol solution to [4]. Wipe inward from the edges to the center.

  • Liquid Spill: Absorb with inert materials (e.g., vermiculite or universal chemical absorbent pads).

  • Surface Decontamination: Wash the affected area with plenty of water and a laboratory-grade detergent, ensuring [4].

Waste Management and Disposal Plan

(S)-Desmethyl Doxylamine must never be disposed of via standard municipal waste or aqueous drain systems.

  • Solid Waste: All contaminated consumables (pipette tips, bench paper, gloves, and empty vials) must be placed in a rigid, puncture-resistant hazardous waste container labeled ""[5].

  • Liquid Waste: Collect all organic solvent waste containing the compound in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Label as "Hazardous Liquid Waste - Flammable/Toxic" (depending on the primary solvent used).

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for incineration by a [5].

References

  • Title: MSDS - N-Nitroso N-Desmethyl Doxylamine | Source: KM Pharma Solution Private Limited | URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEETS N-DESMETHYL DOXYLAMINE | Source: CleanChemLab | URL: [Link]

  • Title: Doxylamine | C17H22N2O | CID 3162 | Source: PubChem - NIH | URL: [Link]

Sources

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